molecular formula C5H3BrN4 B571767 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251033-27-8

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B571767
CAS No.: 1251033-27-8
M. Wt: 199.011
InChI Key: OHDYDXVLQKCZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 83255-86-1) is a versatile brominated heterocyclic building block in organic synthesis and medicinal chemistry. With a molecular formula of C 5 H 4 BrN 5 and a molecular weight of 214.02-214.03 g/mol, this compound serves as a crucial precursor for the development of various pyrazolo[3,4-d]pyrimidine derivatives . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for biological screening . The pyrazolo[3,4-d]pyrimidine core is a known purine bioisostere, making its derivatives attractive scaffolds for designing kinase inhibitors . This compound is therefore highly valuable in pharmaceutical research for the discovery of novel therapeutic agents. Specifically, functionalized pyrazolo[3,4-d]pyrimidines have been explored as potent inhibitors of oncogenic kinases such as BRK/PTK6 , cyclin-dependent kinase 2 (CDK2) , c-Src, and c-Abl , highlighting its relevance in anticancer drug discovery. Furthermore, this scaffold has been investigated in the synthesis of nucleoside analogues with potential antiviral activity . Please handle with care and refer to the Safety Data Sheet prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYDXVLQKCZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705388
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-27-8
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1251033-27-8

This technical guide provides a comprehensive overview of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound that serves as a crucial building block in the development of therapeutic agents. Its pyrazolo[3,4-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

While detailed experimental data for the parent this compound is not extensively published, its properties can be inferred from data on its derivatives and related analogs. Characterization of this compound and its derivatives typically involves standard analytical techniques.

Table 1: Physicochemical Properties of this compound and a Representative Derivative.

PropertyThis compound3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular Formula C₅H₃BrN₄C₆H₄BrClN₄
Molecular Weight 199.01 g/mol 247.48 g/mol
Appearance Likely a solidSolid
CAS Number 1251033-27-81936084-77-3

Note: Properties for the parent compound are predicted based on its structure and data from commercial suppliers. Data for the derivative is from publicly available sources.

Synthesis and Functionalization

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core is a well-established process in organic chemistry, often starting from substituted pyrazoles. The 3-bromo substituent serves as a versatile handle for further functionalization, most commonly through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Strategy

A common route to the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of an appropriately substituted aminopyrazole with a one-carbon synthon, such as formamide or orthoformates. Subsequent halogenation at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyrazolo[3,4-d]pyrimidine derivative, a key step in the diversification of this scaffold.[2]

Materials:

  • This compound derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the this compound derivative (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Biological Activity and Applications

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen-rich heterocyclic core mimics the purine structure of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity.[3] The 3-bromo derivative is a key intermediate in the synthesis of a multitude of potent and selective kinase inhibitors targeting various members of the kinome.

Table 2: Biological Activity of Representative 1H-pyrazolo[3,4-d]pyrimidine Derivatives.

Compound ClassTarget Kinase(s)IC₅₀ ValuesCellular ActivityReference(s)
Phenyl-substituted pyrazolo[3,4-d]pyrimidinesEGFR0.016 µM - 0.236 µMAntiproliferative against A549 and HCT-116 cells[4]
Amino-substituted pyrazolo[3,4-d]pyrimidinesBRK/PTK6Low nanomolar rangeAnti-migratory and anti-invasive in TNBC cell lines[2]
Pyrazolo[3,4-d]pyrimidine-based compoundsCDK2/cyclin A0.057 µM - 0.119 µMCytotoxic against MCF-7, HCT-116, and HepG-2 cells[3]
Phenylpyrazolo[3,4-d]pyrimidine analogsEGFR, VEGFR2, Top-II0.3 µM - 24 µMPotent cytotoxicity against MCF-7, HCT116, and HepG-2 cells[5]
Pyrazolo[3,4-d]pyrimidine derivativesSrc, AblNanomolar rangeInduce apoptosis and reduce proliferation in tumor cell lines[6]

Note: The IC₅₀ values and cellular activities reported are for various derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold and not for the 3-bromo parent compound itself.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compound (e.g., a 3-substituted-1H-pyrazolo[3,4-d]pyrimidine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, a positive control inhibitor, and a vehicle control (DMSO).

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibits Ligand Ligand Ligand->Receptor Activation

Caption: Generic Kinase Signaling Pathway Targeted by Inhibitors.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the discovery and evaluation of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

G Drug Discovery Workflow for Pyrazolo[3,4-d]pyrimidine Inhibitors Start Start Synthesis Synthesis of This compound Start->Synthesis Diversification Diversification via Suzuki Coupling Synthesis->Diversification Library Compound Library Diversification->Library Screening In Vitro Kinase Inhibition Screening Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Diversification Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Active Lead_Optimization Lead Optimization SAR->Lead_Optimization Cellular_Assays Cellular Activity and Toxicity Assays Lead_Optimization->Cellular_Assays In_Vivo In Vivo Efficacy Studies Cellular_Assays->In_Vivo Promising Candidate End End In_Vivo->End

Caption: Drug Discovery Workflow for Pyrazolo[3,4-d]pyrimidine Inhibitors.

References

A Comprehensive Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural similarity to endogenous purines. This similarity allows it to function as a "bioisostere," effectively interacting with a wide range of biological targets, particularly protein kinases.[1][2] The introduction of a bromine atom at the 3-position of the pyrazole ring, yielding 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, provides a key intermediate for further chemical modification through cross-coupling reactions. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, and its significant role as a foundational scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Weight 199.01 g/mol [3]
Chemical Formula C₅H₃BrN₄[3]
CAS Number 1251033-27-8[3]
Synonyms 3-bromo-2H-pyrazolo[3,4-d]pyrimidine[4]
Appearance Typically a solid
Canonical SMILES C1=NC2=C(C(=N1)Br)N=CN=C2

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step for its subsequent use as a building block. While various methods exist for the bromination of heterocyclic compounds, a common approach involves electrophilic bromination of the parent 1H-pyrazolo[3,4-d]pyrimidine ring system.

General Synthesis Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of this compound.

G Start 1H-pyrazolo[3,4-d]pyrimidine (Starting Material) Reaction Electrophilic Bromination Start->Reaction Step 1 Reagents N-Bromosuccinimide (NBS) Solvent (e.g., DMF) Reagents->Reaction Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Step 2 Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Step 3 Product This compound (Final Product) Purification->Product Step 4 Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of similar heterocyclic cores.[1]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1-1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction Conditions: Heat the reaction mixture to 60-100°C and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water and/or ethanol.[1] Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to mimic the purine ring of ATP allows it to bind competitively to the ATP-binding site of various protein kinases, which are often overactive in cancer and inflammatory diseases.[2][5]

Role as a Scaffold for Kinase Inhibitors

The 3-bromo substituent serves as a versatile chemical handle, enabling the synthesis of diverse compound libraries via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of Structure-Activity Relationships (SAR) to optimize potency and selectivity against specific kinase targets.[6]

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases:

  • Epidermal Growth Factor Receptor (EGFR): Compounds based on this core have been developed as inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[7][8]

  • Cyclin-Dependent Kinases (CDKs): The scaffold is used to design inhibitors of CDKs, such as CDK2, which are crucial regulators of the cell cycle and are often dysregulated in tumors.[2]

  • Bruton's Tyrosine Kinase (BTK) and Src Family Kinases: Pyrazolo[3,4-d]pyrimidines have been investigated as inhibitors of BTK and other kinases like c-Src and c-Abl, which are involved in B-cell malignancies and other cancers.[6][9]

Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the central role of EGFR in cell signaling and how pyrazolo[3,4-d]pyrimidine-based inhibitors can block its downstream effects.

G cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based drug.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized biological assays are employed.

Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents and Materials: Purified recombinant kinase (e.g., EGFR), corresponding substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96- or 384-well plate, add the kinase, the substrate peptide, and the test compound dilution. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity. e. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol: Cell Viability (MTT) Assay

This cell-based assay measures the effect of a compound on the proliferation and viability of cancer cells.[10]

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value, the concentration at which cell growth is inhibited by 50%.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its molecular weight of 199.01 g/mol and its versatile chemical nature make it an ideal starting point for the synthesis of potent and selective modulators of clinically relevant biological targets.[3] The robust synthetic routes available, coupled with its proven utility as a pharmacophore for kinase inhibition, ensure that this scaffold will continue to be a valuable tool in the development of novel therapeutics for cancer and other proliferative diseases.[5][7][10]

References

In-Depth Technical Guide: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to purines, this pyrazolopyrimidine derivative serves as a key pharmacophore, particularly in the development of kinase inhibitors.

Core Physical Properties

PropertyValueSource
Molecular Formula C₅H₃BrN₄[1][2]
Molecular Weight 199.01 g/mol [1][2]
CAS Number 1251033-27-8[1]
Appearance Solid (inferred from safety data)[2]
Purity ≥97% (commercially available)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly detailed in the surveyed literature. However, a general workflow for the synthesis and characterization of related pyrazolo[3,4-d]pyrimidine derivatives can be described.

General Synthetic and Characterization Workflow

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from a pyrazole precursor. Characterization typically relies on standard analytical techniques to confirm the structure and purity of the final compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine) B Bromination (e.g., with N-bromosuccinimide) A->B C Further Modification (Optional) (e.g., Chlorination) B->C D Filtration and Washing C->D E Recrystallization or Chromatography D->E F Structural Confirmation (NMR, Mass Spectrometry) E->F G Purity Analysis (HPLC) F->G G EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KinaseDomain Kinase Domain EGFR->KinaseDomain EGF EGF EGF->EGFR ATP ATP ATP->KinaseDomain Binds Inhibitor 3-Bromo-1H-pyrazolo- [3,4-d]pyrimidine (Inhibitor) Inhibitor->KinaseDomain Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) KinaseDomain->Downstream Activation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

References

An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: Chemical Structure and Numbering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical structure and nomenclature of heterocyclic compounds is paramount. This guide provides a detailed examination of the chemical structure and standardized numbering of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key building block in medicinal chemistry.

Core Structure: The Pyrazolo[3,4-d]pyrimidine Scaffold

The foundation of the named compound is the pyrazolo[3,4-d]pyrimidine ring system. This is a bicyclic heteroaromatic structure formed by the fusion of a pyrazole ring and a pyrimidine ring. The systematic numbering of this fused system is crucial for unambiguously identifying the positions of substituents.

The numbering of the pyrazolo[3,4-d]pyrimidine scaffold begins with one of the nitrogen atoms in the five-membered pyrazole ring and proceeds around the fused system. Based on IUPAC nomenclature, the nitrogen atom at position 1 is typically where a hydrogen atom or a substituent is located in the "1H" tautomer.

Chemical Structure and Numbering of this compound

The IUPAC name "this compound" explicitly defines the location of the substituents on the core scaffold.

  • 1H : This indicates that the nitrogen atom at position 1 of the pyrazole ring is bonded to a hydrogen atom.

  • 3-Bromo : This signifies that a bromine atom is attached to the carbon atom at position 3 of the pyrazole ring.

The molecular formula for this compound is C5H3BrN4[1].

Below is a diagram illustrating the chemical structure with the official IUPAC numbering system.

Caption: IUPAC numbering of this compound.

Physicochemical Properties and Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C5H3BrN4[1]
Molecular Weight 199.01 g/mol [1]
CAS Number 1251033-27-8[1]

Derivatives of this core structure are common in chemical supplier catalogs. For instance, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a molecular formula of C5H4BrN5 and a molecular weight of 214.02 g/mol [2]. Another related compound, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, has the molecular formula C5H2BrClN4[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and modification of pyrazolo[3,4-d]pyrimidines are extensive in the scientific literature. While a specific protocol for the synthesis of this compound is not provided in the search results, a general understanding of the synthetic routes can be gathered from related procedures. For example, the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives often involves the cyclization of substituted pyrazoles with appropriate reagents to form the fused pyrimidine ring.

A representative workflow for the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential enzyme inhibitors is outlined below. This logical diagram illustrates the typical stages of such a research project.

experimental_workflow General Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives A Starting Material (e.g., Substituted Pyrazole) B Synthesis of Pyrazolo[3,4-d]pyrimidine Core A->B C Functionalization (e.g., Bromination) B->C D Purification and Characterization (e.g., NMR, Mass Spec) C->D E Biological Screening (e.g., Enzyme Inhibition Assay) D->E F Data Analysis and Structure-Activity Relationship (SAR) Studies E->F

Caption: A generalized workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogs.

This guide provides a foundational understanding of the chemical structure and numbering of this compound, essential for its application in research and development. For specific synthetic procedures and detailed analytical data, consulting the primary scientific literature is recommended.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidines represent a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, most notably protein kinases, making them a cornerstone in the development of targeted therapies for cancer and other diseases. This in-depth technical guide explores the historical discovery and the evolution of synthetic methodologies for the pyrazolopyrimidine core, providing detailed experimental protocols for key reactions and summarizing crucial quantitative data. Furthermore, it visualizes the intricate signaling pathways influenced by pyrazolopyrimidine-based inhibitors, offering a comprehensive resource for researchers in the field.

A Historical Perspective: From Pyrazoles to a Fused Ring System

The journey to the synthesis of pyrazolopyrimidines begins with the discovery of its constituent monocyclic heterocycle, pyrazole. In 1883, German chemist Ludwig Knorr achieved the first synthesis of a substituted pyrazole by condensing ethyl acetoacetate with phenylhydrazine.[1][2] Just a few years later, in 1889, Hans von Pechmann synthesized the parent pyrazole. These foundational discoveries paved the way for the exploration of fused heterocyclic systems.

The first synthesis of a pyrazolopyrimidinone derivative is documented as early as 1888, marking the inception of this important class of compounds.[3] Early synthetic strategies were largely centered around the cyclocondensation of pre-formed pyrazole rings with various carbonyl-containing compounds. These initial methods, while groundbreaking, often required harsh reaction conditions and resulted in modest yields. The recognition of pyrazolopyrimidines as purine isosteres in the mid-20th century spurred a new wave of interest in their synthesis, particularly for their potential as antimetabolites in cancer therapy.[4][5] This led to the development of more refined and versatile synthetic routes, laying the groundwork for the modern, highly efficient methodologies employed today.

Isomeric Landscape of the Pyrazolopyrimidine Core

The fusion of a pyrazole and a pyrimidine ring can result in several distinct isomers, each with a unique spatial arrangement of nitrogen atoms. The most biologically relevant and extensively studied isomers are:

  • Pyrazolo[3,4-d]pyrimidine: This isomer is a close structural analog of adenine and has been a particularly fruitful scaffold for the development of kinase inhibitors.

  • Pyrazolo[1,5-a]pyrimidine: Characterized by a nitrogen bridgehead, this isomer has also demonstrated significant therapeutic potential, particularly as an inhibitor of various protein kinases.

  • Pyrazolo[4,3-d]pyrimidine: Another purine analog that has been explored for its biological activities.

The synthetic approach to each isomer is distinct, often dictated by the substitution pattern of the starting pyrazole and the nature of the cyclizing agent.

Key Synthetic Methodologies

The synthesis of the pyrazolopyrimidine core has evolved significantly over the past century. Modern methods offer greater efficiency, regioselectivity, and functional group tolerance. The following sections detail the most pivotal and widely employed synthetic strategies.

Cyclocondensation Reactions

The condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent remains a cornerstone of pyrazolopyrimidine synthesis. This versatile approach allows for the formation of various substituted pyrazolopyrimidines.

A general workflow for the cyclocondensation approach is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole Aminopyrazole Condensation Condensation Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Pyrazolopyrimidine Pyrazolopyrimidine Condensation->Pyrazolopyrimidine Cyclization

Cyclocondensation Workflow

This protocol describes the synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile.

  • Conventional Method:

    • A mixture of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (10 mmol) and acetonitrile (15 mmol) in dioxane is prepared in a round-bottom flask.

    • Dry HCl gas is passed through the reaction mixture for 6 hours.

    • The reaction mixture is then poured over crushed ice and basified with a 5% sodium hydroxide solution.

    • The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent to yield the final product.

  • Microwave-Assisted Method:

    • In a 5 mL glass vial, 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (1 mmol), potassium tert-butoxide (0.1 mmol), and acetonitrile (1.5 mmol) are combined.

    • The vial is capped and irradiated in a microwave oven at 960 W for 2.5–3.5 minutes.

    • After completion (monitored by TLC), the mixture is poured into ice-cold water (50 mL).

    • The mixture is neutralized with dilute HCl, and the precipitated product is filtered, dried, and recrystallized.

Three-Component Reactions

The development of one-pot, three-component reactions has revolutionized the synthesis of complex molecules by improving efficiency and reducing waste. Several such methods have been developed for the synthesis of pyrazolopyrimidines.

A logical flow for a three-component synthesis is illustrated below:

G Aminopyrazole Aminopyrazole One_Pot_Reaction One-Pot Reaction (Microwave Irradiation) Aminopyrazole->One_Pot_Reaction Orthoformate Orthoformate Orthoformate->One_Pot_Reaction Primary_Amine Primary_Amine Primary_Amine->One_Pot_Reaction Pyrazolo_pyrimidin_one Pyrazolo[3,4-d]pyrimidin-4-one One_Pot_Reaction->Pyrazolo_pyrimidin_one

Three-Component Synthesis Workflow

This protocol details the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines.

  • A mixture of methyl 5-aminopyrazolyl-4-carboxylate (0.5 mmol), the corresponding primary amine (0.6 mmol), and trimethyl orthoformate (1.5 mmol, 160 µL) in 2-propanol (2 mL) is placed in a microwave process vial.

  • The vial is sealed and heated in a microwave reactor at 150 °C for 30 minutes with stirring.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold 2-propanol (2 x 1 mL) and diethyl ether (2 x 1 mL) and then dried under vacuum to afford the pure product.

Quantitative Data Summary

The efficiency of synthetic routes and the biological activity of the resulting compounds are critical metrics for drug development. The following tables summarize representative yields for various synthetic methods and the inhibitory concentrations (IC50) of selected pyrazolopyrimidine derivatives against key protein kinases.

Table 1: Comparison of Synthetic Yields for Pyrazolopyrimidine Synthesis

Synthetic MethodIsomerKey ReagentsYield (%)Reference
Cyclocondensation (Conventional)Pyrazolo[3,4-d]pyrimidine5-aminopyrazole-4-carbonitrile, NitrileGood to Excellent[6]
Cyclocondensation (Microwave)Pyrazolo[3,4-d]pyrimidine5-aminopyrazole-4-carbonitrile, NitrileGood to Excellent[6]
Three-Component (Microwave)Pyrazolo[3,4-d]pyrimidine5-aminopyrazole-4-carboxylate, Orthoformate, Amineup to 83%[3]
Cyclization (Microwave)Pyrazolo[1,5-a]pyrimidine3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazolesNear-quantitative[4]

Table 2: Inhibitory Activity of Selected Pyrazolopyrimidine Derivatives

Compound ClassTarget KinaseCompound ExampleIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2Compound 150.061 ± 0.003[7]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2Compound 140.118 ± 0.007[7]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2Compound 130.13 ± 0.007[7]
Pyrazolo[1,5-a]pyrimidinePim-1Compound 5h0.60[1]
Pyrazolo[1,5-a]pyrimidinePim-1Compound 6c0.67[1]
Pyrazolo[1,5-a]pyrimidinePim-1Compound 5g0.95[1]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 160.034[8]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 40.054[8]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 150.135[8]

Biological Significance: Pyrazolopyrimidines as Kinase Inhibitors

The structural resemblance of pyrazolopyrimidines to adenine, a key component of ATP, makes them ideal candidates for ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of a kinase, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways that are often hyperactive in cancer cells.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidines have been extensively developed as CDK inhibitors, particularly targeting CDK2. Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition, preventing cancer cell proliferation.

G Cyclin_E Cyclin_E Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->Cyclin_E_CDK2

CDK2 Signaling Pathway Inhibition
Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation. Mutations leading to the constitutive activation of EGFR are common in several cancers. Pyrazolopyrimidine derivatives have been successfully developed as EGFR inhibitors.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Activated_EGFR Activated EGFR (Dimerized & Phosphorylated) EGFR->Activated_EGFR RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Activated_EGFR->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway Activated_EGFR->PI3K_AKT_Pathway Activates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->Activated_EGFR Inhibits Kinase Domain

EGFR Signaling Pathway Inhibition
Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is implicated in the regulation of cell survival and proliferation. It is overexpressed in a variety of hematological and solid tumors. Pyrazolopyrimidines have emerged as potent inhibitors of Pim-1 kinase.

G Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim_1_Expression Pim-1 Gene Expression JAK_STAT->Pim_1_Expression Pim_1_Kinase Pim-1 Kinase Pim_1_Expression->Pim_1_Kinase BAD BAD Pim_1_Kinase->BAD Phosphorylates pBAD p-BAD BAD->pBAD Apoptosis_Inhibition Inhibition of Apoptosis pBAD->Apoptosis_Inhibition Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->Pim_1_Kinase

References

The Pyrazolopyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biological Activity

The pyrazolopyrimidine scaffold, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within kinases. This has led to the development of numerous potent and selective inhibitors for a variety of enzymes, making the pyrazolopyrimidine core a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of pyrazolopyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

The pyrazolopyrimidine core is a prominent feature in a number of approved and investigational anticancer agents. Its derivatives have been shown to exert cytotoxic and antiproliferative effects on a wide range of cancer cell lines through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.[1][2]

Kinase Inhibition

A primary mechanism of the anticancer activity of pyrazolopyrimidine derivatives is the inhibition of protein kinases.[3][4] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This disruption of signaling cascades can halt cell cycle progression, induce apoptosis, and inhibit angiogenesis.[6]

Key kinase targets for pyrazolopyrimidine-based inhibitors include:

  • PIM-1 Kinase: Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[7][8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Phenylpyrazolo[3,4-d]pyrimidine analogs have demonstrated potent inhibitory effects against both wild-type and mutant EGFR, as well as VEGFR2, key drivers of tumor growth and angiogenesis.[6]

  • Src Family Kinases (SFKs): Pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of Src, Fyn, and other SFKs, which are often overexpressed and hyperactivated in various cancers.[9]

  • Bruton's Tyrosine Kinase (BTK): The approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent and irreversible inhibitor of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1][10] Its success has spurred the development of second-generation BTK inhibitors based on the same scaffold.[10]

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-d]pyrimidine and its triazolo-fused derivatives have been investigated as inhibitors of CDKs, particularly CDK2, which plays a crucial role in cell cycle regulation.[11]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is present in approved drugs targeting Trk kinases, which are involved in neuronal processes but can become oncogenic drivers when NTRK gene fusions occur.[12][13]

The following diagram illustrates the central role of kinases in cancer cell signaling and highlights key targets of pyrazolopyrimidine inhibitors.

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival BTK->Survival SRC Src SRC->Proliferation PIM1 PIM-1 Apoptosis Inhibition of Apoptosis PIM1->Apoptosis CDK2 CDK2/Cyclin CellCycle Cell Cycle Progression CDK2->CellCycle PyrazoloPyrimidine Pyrazolopyrimidine Inhibitors PyrazoloPyrimidine->RTK PyrazoloPyrimidine->BTK PyrazoloPyrimidine->SRC PyrazoloPyrimidine->PIM1 PyrazoloPyrimidine->CDK2

Pyrazolopyrimidine inhibitors targeting key oncogenic signaling pathways.
Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazolopyrimidine derivatives.

Table 1: Cytotoxic Activity of Pyrazolopyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5h HCT-1161.51[7]
6c MCF-77.68[7]
7 Caco-243.75[1]
7 A54917.50[1]
7 HT108073.08[1]
7 Hela68.75[1]
5b MCF-7, HCT116, HePG-23-10[6]
5i MCF-7, HCT116, HePG-23-10[6]
9e MCF-7, HCT116, HePG-23-10[6]
SI306 GIN811.2[9]
SI306 GIN287.7[9]
SI306 GCE287.2[9]
1 HCC1937, HeLa<50[14]
14 MCF-70.045[11]
14 HCT-1160.006[11]
14 HepG-20.048[11]
15 MCF-70.046[11]
15 HCT-1160.007[11]
15 HepG-20.048[11]
XVI 9 subpanelsGI50: 1.17-18.40[15]

Table 2: Enzyme Inhibitory Activity of Pyrazolopyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
5c PIM-11.26[7]
5g PIM-10.95[7]
5h PIM-10.60[7]
6a PIM-11.82[7]
6c PIM-10.67[7]
5i EGFR0.3[6]
5i VEGFR27.60[6]
1 Pim-10.045[8]
7k AhR0.01372[16]
14 CDK2/cyclin A20.057[11]
13 CDK2/cyclin A20.081[11]
15 CDK2/cyclin A20.119[11]
Experimental Protocols

The antiproliferative activity of pyrazolopyrimidine compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The inhibitory activity of pyrazolopyrimidine derivatives against specific kinases is determined using various in vitro kinase assay formats.

Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase in the presence and absence of the inhibitor.

A Common Workflow:

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Pyrazolopyrimidine) Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by adding ATP and Substrate Incubate->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity

Pyrazolopyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS).[17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to dually inhibit COX and iNOS enzymes.[17] Some derivatives show selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, some pyrazolopyrimidines have been shown to inhibit the release of nitric oxide (NO), a pro-inflammatory mediator.[18]

Quantitative Anti-inflammatory Activity Data

Table 3: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Inflammatory Targets

CompoundTargetActivityConcentrationReference
8a COX-279.6% inhibition2 µM[17]
10c COX-278.7% inhibition2 µM[17]
13c COX-278.9% inhibition2 µM[17]
11 iNOSIC50 = 0.22 µM-[17]
8e COX-2IC50 = 1.837 µM-[18]
8e 5-LOXIC50 = 2.662 µM-[18]
8e NO Release66.02% inhibition-[18]
7e 5-LOXIC50 = 2.833 µM-[18]
7e NO Release73.85% inhibition-[18]
7 COX-2IC50 = 0.53 µM-[19]
Experimental Protocols

Principle: The ability of compounds to inhibit ovine COX-1 and COX-2 is determined by measuring the conversion of arachidonic acid to prostaglandins.

Methodology:

  • The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2).

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is terminated after a specific time.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • The IC50 values are calculated by comparing the PGE2 levels in the presence of the inhibitor to the control.

Antimicrobial Activity

The pyrazolopyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents.[20][21] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[20][21]

Structure-Activity Relationship

The antimicrobial efficacy of pyrazolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, the presence of specific moieties like 4-bromo-phenyl groups has been shown to enhance antibacterial activity.[20] Interestingly, in some series, derivatives containing a single sulfone group were found to be more effective than those with two.[21]

Quantitative Antimicrobial Activity Data

Table 4: Antimicrobial Activity of Selected Pyrazolopyrimidine Derivatives

CompoundOrganismActivity (IZD in mm or MIC in µg/mL)Reference
8b, 10e, 10i, 10n Gram-positive and Gram-negative bacteriaMost active compounds in the series[20]
13c, 13d, 13g Aspergillus niger, Geotrichum candidumMore potent than Amphotericin B[21]
13d S. epidermidisExceeds activity of Ampicillin[21]
13d, 13g E. coliMore active than Ampicillin[21]
13c, 13d, 13g S. typhimuriumMore reactive than Gentamicin[21]
11 S. Aureus, P. Aeroginosa, E. coliIZD: 23, 24, 22 mm respectively[22]

(IZD = Inhibition Zone Diameter; MIC = Minimum Inhibitory Concentration)

Experimental Protocols

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the pyrazolopyrimidine derivative and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Conclusion

The pyrazolopyrimidine core structure represents a highly versatile and privileged scaffold in drug discovery. Its inherent ability to mimic the purine nucleus allows for the design of potent and selective inhibitors of a wide array of enzymes, particularly protein kinases. This has led to significant advances in the development of targeted therapies for cancer. Furthermore, the demonstrated anti-inflammatory and antimicrobial activities of pyrazolopyrimidine derivatives highlight the broad therapeutic potential of this chemical class. The continued exploration of the structure-activity relationships and the diverse substitution patterns of the pyrazolopyrimidine core will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a Purine Bioisostere in Drug Discovery

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, largely owing to its bioisosteric resemblance to the natural purine ring system. This structural mimicry allows compounds based on this scaffold to effectively interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. The strategic introduction of a bromine atom at the 3-position, yielding this compound, provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions. This modification has proven instrumental in the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound as a key building block in modern drug discovery, with a particular focus on its role in the generation of kinase inhibitors for oncology and other indications. We present a compilation of quantitative biological data for notable derivatives, detailed experimental protocols for its synthesis and subsequent functionalization, and visual representations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of a class of bioactive compounds.[1][2][3] The pyrazolo[3,4-d]pyrimidine nucleus is a prime example of a successful scaffold, recognized for its bioisosteric relationship with adenine, a fundamental component of ATP.[4][5][6] This similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases.[5][7][8]

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][7] Consequently, the development of kinase inhibitors has become a major focus of pharmaceutical research. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully exploited in the design of numerous kinase inhibitors, some of which have advanced into clinical trials and even received FDA approval, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[5]

The utility of the pyrazolo[3,4-d]pyrimidine core is significantly enhanced by the introduction of functional groups that permit further chemical modification. This compound serves as a key intermediate, with the bromine atom at the C3 position offering a reactive site for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This enables the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine core and its halogenated derivatives can be achieved through various synthetic routes. A common strategy involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A prevalent method for the synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core involves the cyclization of 3-aminopyrazole-4-carbonitrile with formamide under high temperatures.[12]

Bromination of the Pyrazolo[3,4-d]pyrimidine Core

The introduction of a bromine atom at the 3-position is typically achieved through electrophilic bromination of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[12] Subsequent chlorination at the 4-position, for example using phosphorus oxychloride (POCl₃), can yield 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, another versatile intermediate.[12][13]

Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine scaffold is a key functional group for introducing a wide range of aryl and heteroaryl substituents through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is a powerful tool for generating extensive libraries of analogs for structure-activity relationship (SAR) studies.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases. The nature of the substituent introduced at the 3-position, as well as modifications at other positions of the scaffold, significantly influences the biological activity and selectivity profile of the resulting compounds.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, mimicking the interaction of the adenine ring of ATP with the hinge region of the kinase active site.[5][8] The substituents introduced at the 3-position via the bromo-intermediate can project into different pockets of the ATP-binding site, allowing for the fine-tuning of inhibitory potency and selectivity. Numerous derivatives have been developed as inhibitors of kinases such as Src, Abl, EGFR, VEGFR, and CDKs.[8][14][15][16][17]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
1a A549Lung Cancer2.24[18]
1a MCF-7Breast Cancer42.3[18]
1d MCF-7Breast Cancer1.74[18]
SI306 GBM cell linesGlioblastomaLow micromolar[14]
12b A549Lung Cancer8.21[19]
12b HCT-116Colon Cancer19.56[19]
12b MDA-MB-468Breast Cancer3.343[20]
12b T-47DBreast Cancer4.792[20]
15 NCI 60 panelVarious0.018 - 9.98 (GI₅₀)[21]
16 NCI 60 panelVarious0.018 - 9.98 (GI₅₀)[21]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Ibrutinib BTK0.5[5]
SI83, S7, S29, etc. c-SrcNanomolar[15]
Compound 51 BRK/PTK63.37[22]
Compound 12b EGFRWT16[19]
Compound 12b EGFRT790M236[19]
Compound 4 EGFR54[21]
Compound 15 EGFR135[21]
Compound 16 EGFR34[21]
Compound 24j PLK40.2[23]
Unnamed c-Src and c-AblNanomolar[17]

Experimental Protocols

General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Procedure: A mixture of 3-aminopyrazole-4-carbonitrile (10.8 g, 100.0 mmol) and formamide (150 mL) is heated to 180°C and refluxed for 10 hours.[12]

  • Work-up: After cooling, the reaction mixture is diluted with water (200 mL), leading to the precipitation of a white solid. The solid is collected by vacuum filtration, washed with ice water, and dried under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[12]

Synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Procedure: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (6.8 g, 50.0 mmol) in N,N-dimethylformamide (60 mL), N-bromosuccinimide (16.9 g, 75.0 mmol) is added.[12] The mixture is heated to 100°C for 8 hours.[12]

  • Work-up: The reaction mixture is filtered to collect the crude product, which is then washed with ice-cold ethanol to afford the desired 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[12]

Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Materials: Halogenated pyrazolo[3,4-d]pyrimidine (e.g., this compound, 0.5 mmol), aryl or heteroaryl boronic acid (0.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%), base (e.g., K₂CO₃, 1.5 mmol), and a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v, 6 mL).[9]

  • Procedure: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the halogenated pyrazolo[3,4-d]pyrimidine, boronic acid, palladium catalyst, and base.[9] Add the degassed solvent mixture and seal the vial.[9] Irradiate the reaction mixture in a microwave reactor at 100°C for 15 minutes with stirring.[9]

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.[9] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9] After filtration and concentration, purify the crude product by column chromatography on silica gel.[9]

Visualizing Pathways and Workflows

Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives

The following diagram illustrates a simplified signaling pathway involving EGFR and Src, two key kinases often targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.

EGFR_Src_Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates Src Src Kinase EGFR->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->Src Inhibits

Caption: Simplified EGFR and Src signaling cascade and points of inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction used to diversify the this compound scaffold.

Suzuki_Workflow Start Start: this compound + Boronic Acid Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Degassed Solvent Start->Reaction_Setup Microwave Microwave Irradiation (e.g., 100°C, 15 min) Reaction_Setup->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-Aryl/Heteroaryl-1H-pyrazolo[3,4-d]pyrimidine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

This diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 R¹-Pd(II)Ln-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1Ar2 R¹-Pd(II)Ln-R² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Ar1X R¹-X (Pyrazolo-pyrimidine-Br) Ar1X->OxAdd Ar2B R²-B(OH)₂ (Boronic Acid) + Base Ar2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its bioisosteric relationship with purines provides a rational starting point for inhibitor design, while the C3-bromo substituent offers a versatile handle for the systematic optimization of drug-like properties. The wealth of research into this scaffold has led to a deep understanding of its structure-activity relationships and has yielded potent and selective inhibitors for a multitude of therapeutic targets.

Future research will likely focus on the exploration of novel chemical space through the development of new synthetic methodologies for the functionalization of the pyrazolo[3,4-d]pyrimidine core. Furthermore, the application of this scaffold is expected to expand beyond kinase inhibition to other target classes that recognize purine-like structures. The continued investigation of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Mechanism of Action of Pyrazolopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyrazolopyrimidine derivatives, a versatile class of heterocyclic compounds with significant therapeutic potential. The document details their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Kinase Inhibition

Pyrazolopyrimidine derivatives predominantly exert their biological effects by acting as protein kinase inhibitors .[1] The core pyrazolopyrimidine scaffold is a bioisostere of the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[2][3] This ATP-competitive inhibition prevents the transfer of a phosphate group from ATP to substrate proteins, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer.[1][4]

These compounds have been shown to inhibit both tyrosine kinases and serine/threonine kinases .[1][4] The specificity of a particular derivative for a given kinase is determined by the substituents on the pyrazolopyrimidine ring system, which interact with specific amino acid residues within the ATP-binding site.[5] Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these inhibitors.[5][6][7] While many are ATP-competitive, allosteric inhibition has also been reported.[1]

Beyond kinase inhibition, certain pyrazolopyrimidine derivatives have been developed as adenosine A2A receptor antagonists , primarily for the treatment of neurodegenerative conditions like Parkinson's disease.[8][9][10] Others have been identified as Aryl Hydrocarbon Receptor (AhR) antagonists , showing promise in cancer immunotherapy.[11]

Key Signaling Pathways Modulated by Pyrazolopyrimidine Derivatives

The therapeutic efficacy of pyrazolopyrimidine derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, differentiation, and migration.

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates immune responses and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[12] Pyrazolopyrimidine derivatives have been developed as potent inhibitors of JAK family kinases, particularly JAK2 and JAK3.[13][14][15] By inhibiting JAK kinases, these compounds prevent the phosphorylation and subsequent activation of STAT proteins, which in turn blocks the transcription of target genes involved in inflammation and cell proliferation.[12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Pyrazolopyrimidine Pyrazolopyrimidine Derivative Pyrazolopyrimidine->JAK Inhibits Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Inhibition of the JAK/STAT pathway by pyrazolopyrimidine derivatives.

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[4][16] Its overexpression or hyperactivation is common in many cancers, contributing to tumor progression and metastasis.[16] Pyrazolopyrimidine derivatives, such as the well-known research tool PP1 and its analogs, are potent inhibitors of Src family kinases.[17][18] By binding to the ATP pocket of Src, these compounds block its kinase activity, leading to the downregulation of downstream signaling cascades, cell cycle arrest, and reduced tumor growth.[16]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates Downstream Downstream Effectors (e.g., FAK, STAT3, Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Pyrazolopyrimidine Pyrazolopyrimidine Derivative Pyrazolopyrimidine->Src Inhibits

Caption: Inhibition of Src kinase signaling by pyrazolopyrimidine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation and survival.[19][20] Mutations and overexpression of EGFR are hallmarks of several cancers. Pyrazolopyrimidine derivatives have been shown to inhibit EGFR activation, leading to the suppression of downstream effectors like Akt and Erk1/2, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[19][20]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk1/2 Ras->Erk Erk->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Derivative Pyrazolopyrimidine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrazolopyrimidine derivatives.

Quantitative Data Summary

The potency of pyrazolopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays and their half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (IC₅₀) in cell-based assays. The following tables summarize representative data for various derivatives against different targets and cell lines.

Table 1: Inhibitory Activity (IC₅₀) against Protein Kinases

Compound ClassTarget KinaseIC₅₀ (nM)Reference
PyrazolopyrimidineSrc< 0.5[17]
PyrazolopyrimidineABL> 500[17]
Pyrazolo[3,4-d]pyrimidineFLT31.17 - 18.4 (µM)[21]
Pyrazolo[3,4-d]pyrimidineVEGFR2Low µM[7]
Pyrazolo[1,5-a]pyrimidinePim-1Nanomolar range[22]
Pyrazolo[1,5-a]pyrimidineFlt-3Nanomolar range[22]
Phenylpyrazolopyrimidinec-Src60,400 (60.4 µM)[4]
PhenylpyrazolopyrimidineBtk90,500 (90.5 µM)[4]
Pyrazolo[3,4-d]pyrimidineRETLow µM[23]

Table 2: Antiproliferative Activity (IC₅₀/GI₅₀) in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Pyrazolo[3,4-d]pyrimidine | MV4-11 | Acute Myeloid Leukemia | Potent |[6][7] | | Pyrazolo[4,3-e][1][6][17]triazolopyrimidine | HCC1937 | Breast Cancer | 7.01 - 48.28 |[19] | | Pyrazolo[4,3-e][1][6][17]triazolopyrimidine | HeLa | Cervical Cancer | 7.01 - 48.28 |[19] | | Pyrazolo[3,4-d]pyrimidine | A549 | Lung Cancer | 2.24 |[24] | | Pyrazolo[3,4-d]pyrimidine | HT1080 | Fibrosarcoma | Micromolar range |[25] | | Pyrazolopyrimidine | Mino, Jeko-1 | Mantle Cell Lymphoma | Sub-micromolar |[26] |

Key Experimental Protocols

The characterization of pyrazolopyrimidine derivatives involves a suite of biochemical and cell-based assays to determine their mechanism of action, potency, and selectivity.

This biochemical assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by a kinase to a specific substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein like poly[Glu, Tyr] 4:1), and [γ-³³P]ATP.[17]

  • Compound Incubation: Add varying concentrations of the pyrazolopyrimidine derivative to the reaction mixture. Include a DMSO control (vehicle) and a no-enzyme control.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters extensively to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of ³³P incorporation is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Mix Kinase, Substrate, & Test Compound Start->Step1 Step2 Initiate Reaction with [γ-³³P]ATP Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Spot onto Filter & Wash Step4->Step5 Step6 Measure Radioactivity (Scintillation Counting) Step5->Step6 Step7 Calculate % Inhibition & IC₅₀ Value Step6->Step7 End End Step7->End

Caption: Workflow for a radiometric kinase inhibition assay.

These colorimetric assays are used to assess the effect of compounds on cell proliferation and viability.[27]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[28] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolopyrimidine derivative. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[27]

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 1-4 hours. The yellow MTT is converted to purple formazan crystals.[28]

    • XTT: Add a freshly prepared XTT/electron-coupling reagent mixture to each well and incubate for 2-4 hours. The yellow XTT is converted to an orange, soluble formazan.[27]

  • Solubilization (MTT only): For the MTT assay, carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[27][28]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ or GI₅₀ value from the resulting dose-response curve.

Cell_Viability_Assay_Workflow Start Start: Seed Cells in 96-well Plate Step1 Treat Cells with Test Compound Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT or XTT Reagent Step2->Step3 Step4 Incubate for 1-4 hours Step3->Step4 Step5 Solubilize Formazan (MTT Assay Only) Step4->Step5 Step6 Measure Absorbance (Plate Reader) Step4->Step6 XTT Assay Skips Solubilization Step5->Step6 Step7 Calculate % Viability & IC₅₀/GI₅₀ Value Step6->Step7 End End Step7->End

Caption: General workflow for MTT/XTT cell viability assays.

Western blotting is used to detect specific proteins in a cell lysate and to determine the phosphorylation status of signaling proteins, confirming the on-target effect of the inhibitor within a cellular context.[29][30]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies against the target protein (e.g., total Src, phospho-Src) and enzyme-conjugated secondary antibodies.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the pyrazolopyrimidine derivative for a desired time. Lyse the cells in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[31][32]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[31]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel via electrophoresis.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[32]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[30]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-STAT3) overnight at 4°C.[32]

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[31]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system.[31]

  • Analysis: The intensity of the bands corresponds to the amount of target protein. To confirm the mechanism, a decrease in the phosphorylated form of a target kinase (normalized to the total amount of that kinase and a loading control like GAPDH) should be observed upon treatment with the inhibitor.[31]

Western_Blot_Workflow Start Start: Cell Treatment & Lysis Step1 Protein Quantification (BCA/Bradford) Start->Step1 Step2 SDS-PAGE (Size Separation) Step1->Step2 Step3 Transfer to Membrane (PVDF/Nitrocellulose) Step2->Step3 Step4 Blocking (BSA/Milk) Step3->Step4 Step5 Primary Antibody Incubation Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Detection (ECL Substrate) Step6->Step7 Step8 Imaging & Analysis Step7->Step8 End End Step8->End

Caption: Standard workflow for Western blot analysis.

References

Methodological & Application

Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine from Aminopyrazole Precursors: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is approached from readily available aminopyrazole derivatives, offering a practical guide for researchers, scientists, and professionals in drug development.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic core in medicinal chemistry, recognized as a purine isostere. This structural similarity allows compounds bearing this nucleus to interact with a wide range of biological targets, leading to their investigation as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The introduction of a bromine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

This application note outlines a reliable two-step synthetic pathway starting from 5-amino-1H-pyrazole-4-carbonitrile. The process involves an initial cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by a regioselective bromination at the C3-position.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Cyclization: 5-amino-1H-pyrazole-4-carbonitrile is cyclized with formamide to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

  • Bromination: The resulting 4-amino-1H-pyrazolo[3,4-d]pyrimidine is then brominated to afford 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine. Subsequent deamination, if required, would yield the target compound, though many synthetic routes utilize the 3-bromo-4-amino intermediate directly.

A Chinese patent describes a similar pathway for a key intermediate of Ibrutinib, which involves the bromination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine to obtain 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine[1]. This methodology is adapted for the present protocol.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from the cyclization of 5-amino-4-cyanopyrazole with formamide[1].

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add formamide (10-15 volumes per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Synthesis of 3-Bromo-4-amino-1H-pyrazolo[3,4-d]pyrimidine

This protocol is based on the bromination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine as described in the synthesis of an Ibrutinib intermediate[1]. The use of N-halosuccinimides for the halogenation of similar heterocyclic systems is a well-established method[2].

Procedure:

  • In a reaction vessel, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), portion-wise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into water.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

StepStarting MaterialReagents & SolventsReaction ConditionsProductYield (%)
15-amino-1H-pyrazole-4-carbonitrileFormamideReflux (180-190 °C), 4-6 h4-amino-1H-pyrazolo[3,4-d]pyrimidine80-90
24-amino-1H-pyrazolo[3,4-d]pyrimidineN-Bromosuccinimide (NBS)Room Temperature, 12-24 h4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine75-85

Note: Yields are indicative and may vary depending on the specific reaction scale and purification methods.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Step 1: Cyclization 5-amino-1H-pyrazole-4-carbonitrile + Formamide start->step1 step2 Step 2: Bromination 4-amino-1H-pyrazolo[3,4-d]pyrimidine + NBS step1->step2 Intermediate purification Purification (Filtration, Washing, Drying) step2->purification Crude Product product Final Product 3-Bromo-4-amino-1H-pyrazolo[3,4-d]pyrimidine purification->product reaction_pathway sub 5-amino-1H-pyrazole-4-carbonitrile inter 4-amino-1H-pyrazolo[3,4-d]pyrimidine sub->inter Formamide, Reflux prod 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine inter->prod NBS, DMF

References

Application Note and Protocol: Suzuki Coupling of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction is of particular importance in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic core found in numerous compounds with diverse biological activities, including kinase inhibitors. The functionalization of this scaffold at the 3-position via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine with various organoboron reagents. The protocol is based on established methodologies for similar nitrogen-rich heterocyclic substrates and addresses common challenges such as catalyst selection and the prevention of side reactions like debromination.[1][2][3]

General Reaction Scheme

The Suzuki coupling reaction of this compound proceeds via a palladium-catalyzed cycle involving an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Arylboronic Acid Arylboronic Acid This compound->Arylboronic Acid + Product 3-Aryl-1H-pyrazolo[3,4-d]pyrimidine Arylboronic Acid->Product Pd Catalyst, Base Solvent, Heat Pd Catalyst, Base\nSolvent, Heat Pd Catalyst, Base Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For nitrogen-containing heterocycles, side reactions such as debromination can be problematic.[1] The use of specialized palladium pre-catalysts and ligands can mitigate these issues and lead to higher yields.[1][2][3]

Palladium Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ can be used, modern palladium pre-catalysts, especially those with bulky electron-rich phosphine ligands, often provide superior results for challenging substrates. For a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, a combination of XPhosPdG2 and XPhos was found to be effective in preventing debromination and achieving high yields.[1][2][3]

Base: The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4][5][6][7][8] The strength and solubility of the base can influence the reaction rate and yield.

Solvent: A variety of solvents can be employed, often in aqueous mixtures. Dioxane, toluene, and aqueous ethanol are frequently used.[1][4][5][6][7][9][10] The choice of solvent can affect the solubility of the reactants and the efficiency of the catalyst system. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%)

  • Ligand (e.g., XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or aqueous ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuation and Backfilling: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: Heat the sealed vial in a microwave reactor to a specified temperature (e.g., 110-150 °C) for a set time (e.g., 30-60 minutes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation

The following table summarizes the optimized conditions and yields for the Suzuki coupling of a structurally related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, with various arylboronic acids.[1] This data can serve as a valuable reference for predicting the outcome of the coupling with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)
1p-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂OMW40 min89
2Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂OMW40 min74
3p-Tolylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂OMW40 min82
4p-Fluorophenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂OMW40 min78
52-Naphthylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂OMW40 min85
63-Thienylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂OMW40 min67

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki coupling protocol.

workflow A 1. Reagent Setup - Add this compound,  boronic acid, and base to flask. B 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x). A->B C 3. Catalyst/Ligand & Solvent Addition - Add Pd catalyst, ligand, and degassed solvent. B->C D 4. Reaction - Heat with stirring (conventional or microwave). C->D E 5. Work-up - Cool, dilute, extract, wash, and dry. D->E F 6. Purification - Column chromatography. E->F G 7. Product Characterization - NMR, MS, etc. F->G

Caption: Experimental workflow for the Suzuki coupling protocol.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an effective method for the C-C bond formation at the 3-position of the 1H-pyrazolo[3,4-d]pyrimidine core. Careful selection of the palladium catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The provided protocol offers a robust starting point for the synthesis of a diverse library of 3-aryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are valuable compounds for research and drug development.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to adenine allows it to function as a hinge-binding mimic in the ATP-binding sites of various kinases. Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of a wide range of protein kinases, playing crucial roles in oncology, immunology, and neurodegenerative diseases. Notably, pyrazolo[3,4-d]pyrimidine-based compounds have been developed as inhibitors of key signaling proteins such as Bruton's tyrosine kinase (BTK), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, and the mammalian target of rapamycin (mTOR).[1]

The functionalization of the 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine core through palladium-catalyzed cross-coupling reactions is a cornerstone of synthetic strategies to access diverse libraries of these potent kinase inhibitors. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C3 position, enabling the introduction of a wide variety of aryl, heteroaryl, amino, and alkynyl substituents. This document provides detailed application notes and experimental protocols for these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the reaction conditions and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The quantitative data presented are representative and have been compiled from studies on structurally related pyrazolopyrimidine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the 3-position of the pyrazolo[3,4-d]pyrimidine core and various aryl or heteroaryl boronic acids. This reaction is widely used to synthesize a diverse range of 3-aryl-1H-pyrazolo[3,4-d]pyrimidines.

Quantitative Data Summary

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄ (2)Toluene1101680-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901275-85
42-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O801870-80
54-Pyridylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.5)Acetonitrile/H₂O852465-75

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl boronic acid (1.2 equiv.), palladium catalyst (as specified in the table), ligand (if required), and base (2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-d]pyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling primary or secondary amines to the C3 position of the pyrazolo[3,4-d]pyrimidine core. This reaction is instrumental in the synthesis of 3-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Data Summary

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102470-80
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄ (2)THF902075-85
4PiperidinePd(OAc)₂ (3)JohnPhos (6)LHMDS (1.5)1,4-Dioxane1001680-90
5n-ButylaminePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001870-80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the mixture with stirring at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C bond between the C3 position of the pyrazolo[3,4-d]pyrimidine and a terminal alkyne. This reaction provides access to 3-alkynyl-1H-pyrazolo[3,4-d]pyrimidines, which are valuable intermediates for further synthetic transformations.

Quantitative Data Summary

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMF801285-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (3)THF601680-90
31-HexynePd(OAc)₂ (2)CuI (4)Et₃N (3)Acetonitrile701875-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NEt (3)Dioxane901270-80
54-EthynylanisolePdCl₂(PPh₃)₂ (3)CuI (5)Piperidine (3)Toluene1002480-90

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv.), palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated duration.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter to remove the precipitated salts.

  • Wash the organic phase with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-alkynyl-1H-pyrazolo[3,4-d]pyrimidine.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_setup Reaction Setup A This compound E Inert Atmosphere (Ar or N₂) A->E B Coupling Partner (Boronic Acid / Amine / Alkyne) B->E C Palladium Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring E->F G Reaction Monitoring (TLC / LC-MS) F->G H Work-up (Extraction & Washing) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Final Product J->K

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Relevant Signaling Pathways

Derivatives of this compound are potent inhibitors of kinases involved in cancer cell proliferation and survival. Below are diagrams of the BCR-ABL and mTOR signaling pathways, which are common targets for these inhibitors.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway and inhibition by pyrazolopyrimidines.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors and nutrients. Dysregulation of the mTOR pathway is a common feature in many cancers.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: mTOR signaling pathway and inhibition by pyrazolopyrimidines.

References

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Versatile Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for the development of novel kinase inhibitors. It covers synthetic methodologies, quantitative data on inhibitory activities, and protocols for key biological assays.

Data Presentation: Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various kinase inhibitors built upon the pyrazolo[3,4-d]pyrimidine scaffold. These tables provide a comparative overview of their potency against key oncogenic kinases.

Table 1: Src Family Kinase Inhibitors

Compound IDTarget KinaseIC50 / Ki (nM)Cell LineCellular Activity (IC50, nM)Reference
SI306 Src< 500 (Ki)U87 Glioblastoma~1000[1]
SI221 SFKs-Glioblastoma Cell LinesSignificant Cytotoxicity[2]
11a SRC< 0.5MDA-MB-231~10[3]
PP2 Analog c-Src-Daoy Medulloblastoma25,000[4]

Table 2: Bcr-Abl Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, nM)Reference
Compound 15 Bcr-Abl (T315I)Potent InhibitionBa/F3 Bcr-Abl T315IPotent Growth Inhibition[5]
Compound 16 Bcr-Abl (T315I)Potent InhibitionBa/F3 Bcr-Abl T315IPotent Growth Inhibition[5]
Dual Src/Abl Inhibitor Bcr-Abl-K562-[1]

Table 3: EGFR and VEGFR Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (GI50, µM)Reference
Compound 16 EGFR34NCI 60-cell panel0.018 - 9.98[6]
Compound 15 EGFR135NCI 60-cell panel0.018 - 9.98[6]
Compound 4 EGFR54--[6]
- VEGFR2---[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final kinase inhibitors, as well as protocols for essential biological assays.

Synthesis Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Key Intermediate)

This protocol describes the iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, a common precursor for further derivatization.

Materials:

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine in DMF.

  • Add N-Iodosuccinimide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir overnight under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the arylation or heteroarylation at the C3 position of the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 3-Bromo- or 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine derivative

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 2:1)

Procedure:

  • In a microwave reactor vial, combine the 3-halo-pyrazolo[3,4-d]pyrimidine derivative, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120°C for 15-40 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., Src, Abl, EGFR, VEGFR2)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 5: Western Blot Analysis of Kinase Phosphorylation

This protocol is used to detect changes in the phosphorylation status of a target kinase and its downstream effectors upon inhibitor treatment.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-EGFR, anti-total-EGFR, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start 3-Bromo-1H-pyrazolo [3,4-d]pyrimidine intermediate Functionalized Scaffold start->intermediate Suzuki Coupling final_compound Final Inhibitor intermediate->final_compound Further Modification biochemical In Vitro Kinase Assay (IC50 Determination) final_compound->biochemical cellular Cell Viability Assay (MTT, IC50) biochemical->cellular mechanistic Western Blot (Target Engagement) cellular->mechanistic sar Structure-Activity Relationship (SAR) mechanistic->sar adme ADME/Tox sar->adme adme->start Iterative Design Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src RTK->Src Activates FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->Src Inhibits Migration Cell Migration & Invasion FAK->Migration ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival ERK->Proliferation Akt->Survival Bcr_Abl_Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos BcrAbl->Grb2_Sos PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->BcrAbl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Apoptosis ERK ERK MEK->ERK ERK->Proliferation EGFR_VEGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K_Akt PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR Inhibits PyrazoloPyrimidine->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Tumor Cell Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Angiogenesis Survival Cell Survival PI3K_Akt->Survival

References

Application Notes and Protocols: In Vitro Kinase Inhibitory Assay Using 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors.[1][2] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the ATP-binding site within the catalytic domain of a wide range of kinases.[1][2] Modifications to this core structure have led to the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[2][3][4]

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate in the synthesis of these more complex inhibitors. Evaluating the intrinsic kinase inhibitory activity of this foundational scaffold is a critical first step in understanding its potential and guiding the design of more elaborate derivatives.

These application notes provide a detailed protocol for assessing the in vitro kinase inhibitory activity of this compound using a luminescence-based ADP-Glo™ Kinase Assay. This assay offers a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6][7]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, during which the kinase transfers phosphate from ATP to a substrate, generating ADP. Upon completion of the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.[5][6] A decrease in the luminescent signal in the presence of an inhibitor, such as this compound, indicates inhibition of kinase activity.

Featured Kinase Targets

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have shown inhibitory activity against several important kinase targets. For the purpose of this protocol, we will focus on Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in various cancers.[3][8]

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table presents hypothetical IC50 values for the compound against selected kinases to illustrate how data can be summarized.

Kinase TargetThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
EGFR (wild-type)85.2Erlotinib0.006[3]
EGFR (T790M mutant)>100Erlotinib0.563[9]
Src65.7SI30611.2[4]
BRK/PTK692.1Compound 510.00337[10]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Experimental determination is required.

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in 100% DMSO to create a stock solution)

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[5][11]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_reagents Prepare Reagents: - Kinase Buffer - ATP/Substrate Mix - Inhibitor Dilutions prep_plate Dispense Inhibitor Dilutions and Kinase/Substrate Mix into Assay Plate prep_reagents->prep_plate start_reaction Initiate Reaction by Adding ATP prep_plate->start_reaction incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at Room Temperature (40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence incubate_adpglo->add_detection incubate_detection Incubate at Room Temperature (30-60 minutes) add_detection->incubate_detection read_luminescence Read Luminescence on a Plate Reader incubate_detection->read_luminescence

Caption: Workflow for the in vitro kinase inhibitory assay using the ADP-Glo™ system.

Detailed Protocol

1. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a 1X kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP and ADP Standards: Prepare 1 mM stocks of ATP and ADP in the kinase reaction buffer. Create a standard curve by making serial dilutions of the ATP and ADP to represent 0% to 100% ATP-to-ADP conversion.[11]

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in kinase reaction buffer containing a final DMSO concentration that matches the experimental wells (typically ≤1%).

  • Kinase Solution: Dilute the recombinant EGFR kinase to the desired working concentration in the kinase reaction buffer. The optimal concentration should be determined empirically but is often in the low nanogram range per reaction.

  • Substrate/ATP Mix: Prepare a 2X working solution of the Poly(Glu, Tyr) substrate and ATP in the kinase reaction buffer. The final concentration of ATP should be at or near the Km for the kinase (e.g., 10 µM for EGFR).

2. Kinase Reaction:

  • To the wells of a white, opaque 96-well plate, add the following in order:

    • 5 µL of the serially diluted this compound or vehicle control (DMSO).

    • 10 µL of the diluted EGFR kinase.

    • 10 µL of the 2X substrate/ATP mix to initiate the reaction.

  • The final reaction volume will be 25 µL.

  • Include "no kinase" controls and "no inhibitor" (vehicle) controls.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[5]

  • Incubate the plate at room temperature for 40 minutes.[5]

  • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.[5]

  • Incubate the plate at room temperature for 30-60 minutes.[6]

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the background luminescence (from the "no kinase" control) from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the background as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway, which can be inhibited by compounds that block the kinase activity of EGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for Pharmacokinetic Profiling of Pyrazolopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of pyrazolopyrimidine-based drugs. This class of compounds, known for its versatile therapeutic potential, often presents challenges in drug development due to physicochemical properties that can affect absorption, distribution, metabolism, and excretion (ADME). The following sections offer structured data, experimental methodologies, and visual workflows to guide researchers in characterizing the pharmacokinetic behavior of novel pyrazolopyrimidine derivatives.

Data Presentation: In Vitro and In Vivo Pharmacokinetic Parameters

The pharmacokinetic properties of pyrazolopyrimidine-based drugs can vary significantly based on their specific chemical structures and intended therapeutic targets.[1] The tables below summarize key in vitro and in vivo pharmacokinetic parameters for a selection of pyrazolopyrimidine compounds from published studies.

Table 1: In Vitro ADME Properties of Selected Pyrazolopyrimidine Derivatives

Compound IDTargetAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)Metabolic Stability (t½, min)Reference
BKI 1660 TgCDPK1Data not availableData not available99Data not available[1]
BKI 1597 TgCDPK1Data not availableData not available80Data not available[1]
BKI 1748 TgCDPK1Data not availableData not available80Data not available[1]
Compound 15f WolbachiaPoorData not availableData not availableImproved from hit compound[2]

Table 2: In Vivo Pharmacokinetic Parameters of Selected Pyrazolopyrimidine Derivatives in Mice

Compound IDDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)Reference
BKI 1660 10OralHighData not availableHighData not available[1]
BKI 1649 10 (dose normalized)OralHighData not availableHighData not available[1]
Compound 15f 50OralHighData not availableHighGood[2]
Compound 15f 100OralHighData not availableHighGood (dose-proportional AUC)[2]

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are generalized and should be optimized for specific compounds and experimental conditions.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[3][4][5][6]

Materials:

  • Test compound

  • Pooled human or mouse liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in acetonitrile.

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Protocol 2: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.[7][8][9][10][11]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transwell® permeable supports

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A): Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the Transwell® plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) can then be determined to assess if the compound is a substrate for efflux transporters.

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues.[12][13][14][15][16]

Materials:

  • Test compound

  • Pooled plasma (human, mouse, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike the plasma with the test compound at the desired concentration.

  • RED Device Setup: Add the spiked plasma to the donor chamber of the RED device insert and an equal volume of PBS to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Analysis: Determine the concentration of the test compound in both sets of samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This study determines the in vivo ADME properties of a compound, providing key parameters like Cmax, Tmax, AUC, and oral bioavailability.[17][18][19][20][21]

Materials:

  • Test compound and appropriate vehicle for dosing

  • Mice (e.g., C57BL/6 or BALB/c)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the test compound to mice via the desired routes (e.g., intravenous and oral for bioavailability determination).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time profile. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life. Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetic Study cluster_decision Decision Making solubility Aqueous Solubility permeability Caco-2 Permeability ppb Plasma Protein Binding metabolism Metabolic Stability (Microsomes/Hepatocytes) go_nogo Go/No-Go Decision metabolism->go_nogo dosing Compound Administration (IV, PO) sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis pk_analysis->go_nogo go_nogo->dosing Proceed to In Vivo

Caption: A typical workflow for the pharmacokinetic profiling of a novel compound.

Signaling Pathways

Pyrazolopyrimidine-based drugs often target protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action and potential on- and off-target effects.

Src/Abl Kinase Signaling Pathway

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[22][23] Their aberrant activation is implicated in various cancers.

Src_Abl_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor src Src receptor->src abl Abl receptor->abl pi3k_akt PI3K/AKT/mTOR Pathway src->pi3k_akt mapk_erk MAPK/ERK Pathway src->mapk_erk jak_stat JAK/STAT Pathway src->jak_stat migration Cell Migration src->migration abl->pi3k_akt abl->mapk_erk abl->jak_stat abl->migration pyrazolopyrimidine Pyrazolopyrimidine Inhibitor pyrazolopyrimidine->src pyrazolopyrimidine->abl proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk_erk->proliferation jak_stat->proliferation

Caption: Inhibition of Src/Abl signaling by pyrazolopyrimidine-based drugs.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[24][25][26][27][28] Its dysregulation is a hallmark of many cancers.

CDK2_Pathway cyclin_d Cyclin D cdk4_6 CDK4/6 cyclin_d->cdk4_6 binds rb Rb cdk4_6->rb phosphorylates cyclin_e Cyclin E cdk2 CDK2 cyclin_e->cdk2 binds cdk2->rb hyper-phosphorylates pyrazolopyrimidine Pyrazolopyrimidine Inhibitor pyrazolopyrimidine->cdk2 e2f E2F rb->e2f releases rb->e2f e2f->cyclin_e activates transcription s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes dna_replication DNA Replication s_phase_genes->dna_replication IRAK4_Pathway tlr_il1r TLR / IL-1R myd88 MyD88 tlr_il1r->myd88 recruits irak4 IRAK4 myd88->irak4 recruits irak1_2 IRAK1/2 irak4->irak1_2 phosphorylates pyrazolopyrimidine Pyrazolopyrimidine Inhibitor pyrazolopyrimidine->irak4 traf6 TRAF6 irak1_2->traf6 nf_kb NF-κB Pathway traf6->nf_kb mapk MAPK Pathway traf6->mapk inflammatory_cytokines Inflammatory Cytokines nf_kb->inflammatory_cytokines mapk->inflammatory_cytokines CSFR1_Pathway csf1 CSF-1 / IL-34 csf1r CSF-1R csf1->csf1r binds pi3k_akt PI3K/AKT csf1r->pi3k_akt activates erk ERK csf1r->erk activates stat3 STAT3 csf1r->stat3 activates pyrazolopyrimidine Pyrazolopyrimidine Inhibitor pyrazolopyrimidine->csf1r cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival drug_resistance Drug Resistance pi3k_akt->drug_resistance erk->cell_survival invasion Invasion stat3->invasion

References

Application Notes and Protocols: Development of Pyrazolopyrimidine Prodrugs for Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidines are a class of heterocyclic compounds that form the core structure of many potent kinase inhibitors used in targeted cancer therapy.[1][2][3] A significant challenge in the development of these compounds is their often poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[1][4] One effective strategy to overcome this limitation is the use of a prodrug approach, where a transient chemical modification is made to the parent drug to enhance its physicochemical properties.[5][6][7] These prodrugs are designed to be inactive and convert to the active parent drug in vivo through enzymatic or chemical cleavage.[5][8] This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazolopyrimidine prodrugs with improved solubility.

Prodrug Strategy: Carbamate-Linked Solubilizing Groups

A successful approach for enhancing the solubility of pyrazolopyrimidine-based kinase inhibitors is the introduction of a water-soluble moiety, such as an N-methylpiperazino group, via an O-alkyl carbamate linker.[9] This strategy has been shown to significantly increase aqueous solubility while maintaining the potential for the prodrug to be hydrolyzed back to the active parent compound in a physiological environment.[1]

Quantitative Data on Solubility Improvement

The following table summarizes the improvement in aqueous solubility achieved for various pyrazolopyrimidine prodrugs.

Parent DrugProdrugParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold Increase in SolubilityReference
Compound 1Prodrug 7< 0.016> 600[9]
Compound 2Prodrug 80.0517.7 (predicted)> 350[9]
Compound 46Prodrug 47Not specifiedNot specified600

Experimental Protocols

Synthesis of Pyrazolopyrimidine Carbamate Prodrugs

This protocol describes a one-pot, two-step procedure for the synthesis of pyrazolopyrimidine prodrugs with a carbamate linker.[1]

Materials:

  • Pyrazolopyrimidine parent drug

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazolopyrimidine parent drug in anhydrous DCM.

  • Formation of the Carbonyl Chloride Intermediate: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (1.2 equivalents). Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM to the reaction mixture. Stir the reaction at 0 °C for 1-2 hours. The formation of the carbonyl chloride intermediate can be monitored by thin-layer chromatography (TLC).

  • Prodrug Formation: In a separate flask, dissolve the solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol) (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the carbonyl chloride intermediate at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrazolopyrimidine prodrug.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Aqueous Solubility Determination

This protocol outlines the shake-flask method for determining the aqueous solubility of the parent drug and its prodrug.[10][11]

Materials:

  • Parent drug and prodrug compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the compound (parent drug or prodrug) to a vial containing a known volume of PBS (pH 7.4). The solid should be in excess to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Separation of Undissolved Solid: After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered solution with an appropriate solvent (e.g., PBS or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: The determined concentration represents the aqueous solubility of the compound in µg/mL or µM.

Plasma Stability Assay

This protocol is for assessing the stability of the prodrug in plasma, which is crucial for understanding its conversion to the active drug.[12][13][14]

Materials:

  • Prodrug compound

  • Human, rat, or mouse plasma (heparinized)

  • Incubator or water bath at 37 °C

  • Acetonitrile (ACN) or methanol containing an internal standard (for protein precipitation and reaction termination)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Pre-warm the plasma to 37 °C. Prepare a stock solution of the prodrug in a minimal amount of DMSO.

  • Incubation: In a microcentrifuge tube, add the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Time Points: Incubate the mixture at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile or methanol with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining prodrug and the formation of the parent drug using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining prodrug against time. From this plot, calculate the half-life (t½) of the prodrug in plasma.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput assay to evaluate the passive permeability of a compound across an artificial lipid membrane, predicting its potential for intestinal absorption.[8][15][16]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% L-α-phosphatidylcholine in dodecane)

  • PBS, pH 7.4

  • Test compound and reference compounds (high and low permeability)

  • Plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Solutions: Prepare a solution of the test compound in PBS (pH 7.4) for the donor plate. Fill the acceptor plate wells with PBS.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    Where V_A and V_D are the volumes of the acceptor and donor wells, Area is the filter area, and Time is the incubation time.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing the cytotoxic effect of the parent drug and prodrug on cancer cell lines.[5][6][9][17][18]

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • Parent drug and prodrug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the parent drug and prodrug in cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Prodrug Synthesis Workflow cluster_evaluation In Vitro Evaluation Workflow Parent Drug Parent Drug Carbonyl Chloride Intermediate Carbonyl Chloride Intermediate Parent Drug->Carbonyl Chloride Intermediate Triphosgene, Base Prodrug Prodrug Carbonyl Chloride Intermediate->Prodrug Solubilizing Alcohol Solubility Assay Solubility Assay Prodrug->Solubility Assay Plasma Stability Plasma Stability Prodrug->Plasma Stability Permeability (PAMPA) Permeability (PAMPA) Prodrug->Permeability (PAMPA) Cytotoxicity (MTT) Cytotoxicity (MTT) Prodrug->Cytotoxicity (MTT)

Caption: Experimental workflow for pyrazolopyrimidine prodrug synthesis and evaluation.

G Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Abl Abl Src->Abl Downstream Effectors Downstream Effectors Src->Downstream Effectors Abl->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Survival Survival Downstream Effectors->Survival Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor->Src Pyrazolopyrimidine Inhibitor->Abl

Caption: Simplified Src/Abl signaling pathway targeted by pyrazolopyrimidine inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Here, you will find detailed guidance on overcoming common challenges encountered during the purification of this compound and its reaction byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question: My crude this compound appears as a dark, oily residue instead of a solid. What could be the cause and how do I proceed with purification?

Answer: The formation of a dark, oily crude product can be attributed to several factors, including the presence of residual solvent, the formation of polymeric byproducts, or the presence of highly colored impurities.

  • Residual Solvent: High boiling point solvents like DMF, often used in the synthesis, can be difficult to remove.

    • Solution: Co-evaporate the crude product with a lower boiling point solvent like toluene or heptane under reduced pressure. This can help to azeotropically remove the residual high-boiling solvent.

  • Polymeric Byproducts: Overheating or prolonged reaction times can sometimes lead to polymerization.

    • Solution: Attempt to precipitate the desired product by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Sonication during trituration can be beneficial. If this fails, column chromatography is the recommended next step.

  • Colored Impurities: The presence of colored impurities can be addressed by treating a solution of the crude product with activated charcoal, followed by filtration through celite before proceeding with crystallization or chromatography.

Question: I am seeing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely byproducts in the synthesis of this compound?

Answer: The direct bromination of 1H-pyrazolo[3,4-d]pyrimidine can lead to several byproducts depending on the starting material and reaction conditions. Common impurities may include:

  • Unreacted Starting Material: Incomplete bromination will result in the presence of the starting 1H-pyrazolo[3,4-d]pyrimidine.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-pyrazolo[3,4-d]pyrimidine isomers.

  • Isomeric Byproducts: Depending on the precursors, other isomeric pyrazolo[3,4-d]pyrimidines could be formed.

  • Hydrolysis Products: If water is present, hydrolysis of the bromo-substituent to a hydroxyl group can occur, especially under harsh conditions.

To identify these, it is recommended to run co-spots on the TLC plate with the starting material if available. The polarity of these byproducts will vary, with the di-brominated product typically being less polar and the hydroxylated product being more polar than the desired mono-brominated compound.

Question: My recrystallization of this compound is not yielding pure crystals. What can I do to improve the outcome?

Answer: Challenges in recrystallization can often be overcome by carefully selecting the solvent system and controlling the cooling process.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazolo[3,4-d]pyrimidine derivatives, common solvents for recrystallization include ethanol, isopropanol, or mixtures such as ethanol/water or DMF/water.

  • Improving Crystal Formation:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling can lead to the precipitation of impurities along with the product.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common purification methods for pyrazolo[3,4-d]pyrimidine derivatives are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found. Flash column chromatography is more versatile and can separate the desired product from a wider range of byproducts.

Q2: What are some recommended solvent systems for flash column chromatography of this compound?

A2: The polarity of this compound suggests that a moderately polar solvent system would be effective for flash column chromatography on silica gel. Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is often successful. For example, a gradient of 10% to 50% ethyl acetate in hexanes. For more polar impurities, a small percentage of methanol in dichloromethane can be used.

Q3: How can I confirm the purity of my final this compound product?

A3: The purity of the final product should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the solvent until the solid just dissolves. Avoid adding excess solvent.

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol

Objective: To purify crude this compound by separating it from byproducts with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select Eluent: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or compressed air) to maintain a steady flow rate.

    • Continuously add eluent to prevent the column from running dry.

  • Collect and Analyze Fractions:

    • Collect the eluate in fractions.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, cost-effective, can yield high-purity crystals.Dependent on finding a suitable solvent, may not remove all impurities, potential for product loss in the mother liquor.
Flash Column Chromatography >95%70-90%Highly versatile, can separate complex mixtures, good for larger scales.Requires more solvent and time, potential for product loss on the column.

Visualizations

Reaction_Pathway Start 1H-Pyrazolo[3,4-d]pyrimidine Product This compound Start->Product Bromination Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Reagent Brominating Agent (e.g., NBS, Br2) Byproduct2 Di-brominated Product Product->Byproduct2 Over-bromination

Caption: Synthesis of this compound and potential byproducts.

Caption: Troubleshooting workflow for purification issues.

Caption: General workflow for the purification of this compound.

Technical Support Center: Optimizing Suzuki Coupling for Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions for bromo-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of a bromo-heterocycle?

A1: The successful Suzuki coupling of bromo-heterocycles is highly dependent on the careful selection of several key parameters. The choice of catalyst, ligand, base, and solvent system is crucial and often interdependent. For instance, electron-deficient heterocycles may require more electron-rich phosphine ligands to facilitate oxidative addition, while electron-rich systems might benefit from different ligand types to prevent catalyst deactivation. The reaction temperature and the stoichiometry of the reagents also play a significant role in achieving high yields and minimizing side reactions.

Q2: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion in a Suzuki coupling reaction can stem from several issues. A primary cause is often catalyst deactivation or insufficient catalyst activity. Ensure your palladium catalyst and ligand are of good quality and handled under inert conditions to prevent degradation. The choice of base is also critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials. You should also verify the quality and reactivity of your boronic acid or ester, as these reagents can degrade over time. Finally, consider increasing the reaction temperature or screening different solvents, as solubility and reaction kinetics are highly solvent-dependent.

Q3: I am observing significant amounts of homo-coupling of my boronic acid derivative. How can I minimize this side reaction?

A3: Homo-coupling is a common side reaction that can often be suppressed by carefully controlling the reaction conditions. One effective strategy is to add the boronic acid or ester slowly to the reaction mixture, which keeps its instantaneous concentration low. Additionally, ensuring a truly oxygen-free environment is critical, as oxygen can promote the homo-coupling pathway. You can achieve this by thoroughly degassing your solvent and running the reaction under a positive pressure of an inert gas like argon or nitrogen. Lowering the reaction temperature or screening different palladium catalysts and ligands can also help to favor the desired cross-coupling pathway over homo-coupling.

Q4: How do I choose the right palladium catalyst and ligand for my specific bromo-heterocycle?

A4: The selection of the catalyst and ligand is highly substrate-dependent. For electron-deficient bromo-heterocycles (e.g., bromo-pyridines), bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. These ligands promote the oxidative addition step, which can be challenging with electron-poor substrates. For electron-rich bromo-heterocycles (e.g., bromo-thiophenes), a wider range of ligands may be suitable, and sometimes less electron-rich ligands can provide better results by balancing the rates of the catalytic cycle steps. It is often necessary to screen a small library of catalysts and ligands to identify the optimal combination for your specific substrate pairing.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Consider using a pre-catalyst that is more stable to air and moisture.
Ineffective Base Screen a variety of bases, both inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (if applicable). The base strength and solubility can significantly impact the reaction rate and yield.
Poor Solvent Choice Test a range of solvents or solvent mixtures (e.g., toluene, dioxane, DMF, THF, with or without water). The solubility of all components, particularly the base and the boronic acid derivative, is critical.
Low Reaction Temperature Incrementally increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate. Use a reflux condenser to prevent solvent loss at elevated temperatures.
Degraded Boronic Acid/Ester Check the purity of your boronic acid or ester. These compounds can be prone to protodeboronation or trimerization (formation of boroxines). If necessary, purify the reagent or use a freshly prepared sample.
Issue 2: Side Reactions (e.g., Debromination, Protodeboronation)
Potential Cause Troubleshooting Steps
Presence of Water While some Suzuki reactions tolerate or even require water, excess water can lead to protodeboronation of the boronic acid. If you suspect this is an issue, use anhydrous solvents and reagents.
Base-Induced Decomposition If your starting material or product is sensitive to strong bases, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride-based promoter like CsF.
High Temperature Prolonged heating at high temperatures can lead to thermal decomposition of sensitive substrates or products. Try running the reaction at a lower temperature for a longer period.
Ligand Choice The ligand can influence the relative rates of desired and undesired reaction pathways. Screen different ligands to find one that minimizes side product formation.

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromo-heterocycle

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: In a separate vial and under an inert atmosphere, prepare a solution of the palladium catalyst and ligand (if not using a pre-formed complex). Add the catalyst/ligand solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired coupled product.

Visual Guides

Suzuki_Coupling_Cycle A Oxidative Addition (Ar-X + Pd(0)) B Pd(II) Complex A->B Ar-X D Pd(II) Intermediate B->D Ar'-[B(OR)2OH]- C Transmetalation (Ar'-B(OR)2 + Base) C->B E Reductive Elimination D->E Ar-Ar' E->A Pd(0) Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or Side Products check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents screen_conditions Systematically Screen Parameters check_reagents->screen_conditions base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) screen_conditions->base solvent Screen Solvents (e.g., Toluene, Dioxane, THF/H2O) base->solvent ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) solvent->ligand temperature Vary Temperature ligand->temperature success Optimized Conditions Found temperature->success Improvement failure Re-evaluate Substrate Compatibility temperature->failure No Improvement

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Technical Support Center: Pyrazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of pyrazolopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Condensation Reactions

Q1: My reaction of a 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound is producing a mixture of pyrazolo[1,5-a]pyrimidine regioisomers. How can I improve the selectivity?

A1: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on both reactants. Here are several strategies to improve the selectivity for the desired isomer:

  • Solvent and Catalyst Optimization: The choice of solvent and catalyst (acidic or basic) can significantly impact the regiochemical outcome. For instance, in the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines can be achieved in good yields by careful selection of the β-dicarbonyl compound.

  • Microwave Irradiation: The use of microwave irradiation can enhance regioselectivity and significantly reduce reaction times.

  • Ultrasound-Assisted Synthesis: Ultrasound has been shown to promote high regioselectivity in the synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids at room temperature.[1]

Experimental Protocol: Ultrasound-Assisted Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a method for the synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids.[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the 3-aryl-5-aminopyrazole (1 mmol) and the corresponding arylidenepyruvic acid (1 mmol) in an appropriate solvent (e.g., ethanol).

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath.

  • Reaction Conditions: Irradiate the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product can be isolated by filtration and purified by recrystallization.

Issue 2: Undesired N-Alkylation Isomer Formation

Q2: I am trying to alkylate my pyrazolopyrimidine, but I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity of N-alkylation?

A2: The N-alkylation of pyrazolopyrimidines is a critical step in the synthesis of many biologically active compounds, and controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring is a common challenge. The outcome of the alkylation is highly dependent on the reaction conditions, particularly the choice of solvent and base.

  • Solvent Effects: The polarity of the solvent plays a crucial role. For the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane, using a nonpolar solvent like tetrahydrofuran (THF) with NaHMDS as the base selectively yields the N2-methyl product in an 8:1 ratio over the N1-methyl product. Conversely, performing the reaction in a polar aprotic solvent like dimethyl sulfoxide (DMSO) reverses the selectivity, favoring the N1-methyl product in a 4:1 ratio.

  • Base Selection: The choice of base can also influence the regioselectivity. For the N-alkylation of a substituted indazole (a related heterocyclic system), using cesium carbonate (Cs₂CO₃) in DMF showed a preference for the N1 isomer.

  • Acid-Catalyzed Alkylation: Under acidic conditions, selective N2-alkylation of a pyrazolo[4,3-d]pyrimidine has been achieved using a benzyl alcohol. The proposed mechanism involves the formation of a stabilized benzyl carbocation that preferentially reacts at the more nucleophilic and sterically accessible N2 position.

Quantitative Data on N-Alkylation Regioselectivity

Pyrazolopyrimidine SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8Not Specified
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1Not Specified
7-Chloro-5-(n-butylamino)-1H-pyrazolo[4,3-d]pyrimidine1-(chloromethyl)-4-methoxy-2-(piperazin-1-ylmethyl)benzene-Trifluoroacetic acid in DCM1:1472
Methyl 1H-indazole-7-carboxylateIsobutyl bromideK₂CO₃DMF58:4272

Experimental Protocol: Selective N2-Alkylation of a Pyrazolo[4,3-d]pyrimidine under Acidic Conditions

This protocol is based on a method for the selective N2-alkylation of a 7-chloro-5-(n-butylamino)-1H-pyrazolo[4,3-d]pyrimidine.

  • Reactant Preparation: To a solution of the pyrazolo[4,3-d]pyrimidine (1 equivalent) and the corresponding benzyl alcohol (1.2 equivalents) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (2 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N2-alkylated product.

Issue 3: Formation of Dihydro-derivatives in Multicomponent Reactions

Q3: My multicomponent reaction is yielding a dihydropyrazolopyrimidine instead of the expected aromatic product. What should I do?

A3: The initial product of some multicomponent reactions for pyrazolopyrimidine synthesis is a dihydro-derivative, which requires a subsequent oxidation step to afford the final aromatic compound. If you are isolating the dihydro-derivative, it is likely that the oxidation is incomplete or has not been performed.

  • Oxidizing Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a commonly used and effective reagent for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts.

Experimental Protocol: DDQ Oxidation of Dihydropyrazolopyrimidines

This is a general procedure for the oxidation of a dihydropyrazolopyrimidine to the corresponding aromatic pyrazolopyrimidine.

  • Reaction Setup: Dissolve the dihydropyrazolopyrimidine (1 equivalent) in a suitable anhydrous solvent such as dioxane or toluene in a round-bottomed flask.

  • Addition of DDQ: Add DDQ (1.1 to 1.5 equivalents) to the solution. The reaction mixture will typically turn deep green.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The color of the reaction mixture may change as the reaction proceeds, and the hydroquinone byproduct may precipitate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Purification: The filtrate can be concentrated and the residue purified by column chromatography on silica gel to yield the desired aromatic pyrazolopyrimidine.

Issue 4: Isomerization of Pyrazolotriazolopyrimidine Derivatives

Q4: I am synthesizing a pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine, but I am observing the formation of the isomeric pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine. How can I prevent this isomerization?

A4: Certain pyrazolo[1][2][3]triazolo[4,3-c]pyrimidine derivatives are known to undergo isomerization to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine isomers under acidic, basic, or thermal conditions.[2] This is a type of Dimroth rearrangement.

  • Control of Reaction Conditions: To avoid this isomerization, it is crucial to carefully control the reaction conditions.

    • Temperature: Avoid prolonged heating at high temperatures.

    • pH: Use neutral or mildly basic conditions if possible, as both strong acids and bases can catalyze the rearrangement.

  • Reaction Time: Minimize the reaction time to reduce the likelihood of isomerization.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine with Minimized Isomerization

This protocol is based on the synthesis of 3-methyl-7-p-tolyl-7H-pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine.[2]

  • Reactant Mixture: Heat a mixture of (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (1 equivalent) in triethyl orthoacetate (excess) under reflux for 5 hours.

  • Isolation: Cool the reaction mixture. The product should precipitate out of the solution.

  • Purification: Filter the solid product and recrystallize from a suitable solvent like dioxane to obtain the desired pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine. The yield for this specific reaction was reported to be 80%.[2]

Visual Guides

troubleshooting_workflow cluster_regio Troubleshooting Regioisomers cluster_dihydro Troubleshooting Dihydro-derivatives cluster_iso Troubleshooting Isomerization cluster_yield Troubleshooting Low Yield start Start: Pyrazolopyrimidine Synthesis issue Side Reaction Observed? start->issue regioisomer Regioisomer Mixture issue->regioisomer Yes dihydro Dihydro-derivative Formed issue->dihydro Yes isomerization Isomerization Occurred issue->isomerization Yes low_yield Low Product Yield issue->low_yield Yes end Desired Product issue->end No regio_sol Optimize Solvent & Catalyst regioisomer->regio_sol regio_mw Use Microwave Irradiation regioisomer->regio_mw regio_us Use Ultrasound Irradiation regioisomer->regio_us dihydro_ox Perform Oxidation (e.g., with DDQ) dihydro->dihydro_ox iso_cond Control Temperature & pH isomerization->iso_cond iso_time Minimize Reaction Time isomerization->iso_time yield_reagents Check Reagent Purity low_yield->yield_reagents yield_cond Optimize Reaction Conditions low_yield->yield_cond regio_sol->end regio_mw->end regio_us->end dihydro_ox->end iso_cond->end iso_time->end yield_reagents->end yield_cond->end

Caption: A troubleshooting workflow for common side reactions in pyrazolopyrimidine synthesis.

n_alkylation_pathway cluster_conditions Alkylation Conditions start Pyrazolopyrimidine (e.g., Pyrazolo[3,4-d]pyrimidine) dmso Base (e.g., NaHMDS) in DMSO start->dmso thf Base (e.g., NaHMDS) in THF start->thf acidic Acidic Conditions (e.g., TFA) start->acidic n1_product N1-Alkylated Product n2_product N2-Alkylated Product dmso->n1_product Favored thf->n2_product Favored acidic->n2_product Highly Selective

Caption: Factors influencing the regioselectivity of N-alkylation in pyrazolopyrimidine synthesis.

References

Technical Support Center: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 1H-pyrazolo[3,4-d]pyrimidine starting material is of high purity. Impurities can consume the brominating agent or interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Over-bromination or decomposition can occur at elevated temperatures, while incomplete reaction is common at temperatures that are too low.

  • Stoichiometry of Reagents: The molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the starting material is crucial. An excess of the brominating agent can lead to the formation of di-brominated byproducts.

  • Moisture: The presence of water in the reaction mixture can lead to the formation of undesired byproducts. Ensure all glassware is dry and use anhydrous solvents.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. The most probable side products include:

  • Di-brominated pyrazolo[3,4-d]pyrimidine: This is a common byproduct if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The 1H NMR spectrum of 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidine would show a characteristic singlet for the remaining proton on the pyrimidine ring.

  • Unreacted Starting Material: If the reaction does not go to completion, you will observe the starting 1H-pyrazolo[3,4-d]pyrimidine on your TLC.

  • Isomers: Depending on the reaction conditions, there is a possibility of forming other bromo-isomers, although the 3-bromo isomer is generally favored due to the electronic properties of the pyrazolo[3,4-d]pyrimidine ring system.

Q3: How can I effectively purify the this compound product?

A3: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting material and byproducts. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems need to be determined empirically but may include ethanol, isopropanol, or a mixture of polar and non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the preferred brominating agent for the synthesis of this compound?

A1: N-Bromosuccinimide (NBS) is often the preferred reagent for the selective bromination of heterocyclic compounds like 1H-pyrazolo[3,4-d]pyrimidine. It is a solid, easier to handle than liquid bromine, and often leads to cleaner reactions with fewer side products. Direct bromination with elemental bromine (Br2) in a suitable solvent like acetic acid is also a viable method.

Q2: What is the expected regioselectivity of the bromination of 1H-pyrazolo[3,4-d]pyrimidine?

A2: The bromination of 1H-pyrazolo[3,4-d]pyrimidine is expected to occur preferentially at the C3 position of the pyrazole ring. This is due to the electron-donating nature of the pyrazole nitrogen atoms, which activates the C3 position for electrophilic substitution.

Q3: How does temperature affect the yield of the reaction?

A3: Temperature plays a critical role. Generally, carrying out the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) provides a good balance between reaction rate and selectivity. Higher temperatures can increase the rate of reaction but may also lead to the formation of more byproducts, thus reducing the overall yield of the desired product.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is illustrative and based on general principles of organic synthesis.

ParameterConditionExpected YieldPurityNotes
Brominating Agent NBS (1.1 eq)Good to ExcellentHighGenerally cleaner reaction with easier workup.
Br2 (1.1 eq)Moderate to GoodModerateCan lead to more side products; requires careful handling.
Temperature 0 °C to RTModerateHighSlower reaction rate, may not go to completion.
40-60 °CGood to ExcellentGoodOptimal balance between reaction rate and selectivity.
> 80 °CLow to ModerateLowIncreased formation of di-brominated and decomposition products.
Reaction Time Short (1-2 h)Low to ModerateHighIncomplete conversion of starting material.
Moderate (4-6 h)Good to ExcellentGoodOptimal time for maximizing product formation.
Long (>12 h)ModerateLowIncreased formation of byproducts.
Solvent DMFExcellentGoodGood solubility for starting material and reagents.
AcetonitrileGoodGoodAnother suitable polar aprotic solvent.
Acetic AcidModerate to GoodModerateOften used with elemental bromine.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the iodination of a similar pyrazolopyrimidine derivative.[1]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane:methanol 95:5). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 20 mL) to remove any unreacted bromine, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Mandatory Visualizations

Synthesis_Workflow Start 1H-pyrazolo[3,4-d]pyrimidine Reagents NBS (1.1 eq) DMF, RT, 4-6h Reaction Bromination Reaction Start->Reaction Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound? Purity Check Purity of Starting Material Start->Purity Yes Stoichiometry Verify Stoichiometry of NBS (1.1 eq) Start->Stoichiometry No Purity->Stoichiometry Pure Impure Purify Starting Material Purity->Impure Impure Conditions Optimize Reaction Conditions (Temp/Time) Stoichiometry->Conditions Correct AdjustStoich Adjust Molar Ratio Stoichiometry->AdjustStoich Incorrect Moisture Ensure Anhydrous Conditions Conditions->Moisture Optimize Systematic Optimization (see table) Conditions->Optimize Dry Dry Glassware & Solvents Moisture->Dry

Caption: Troubleshooting decision tree for low reaction yield.

References

Stability and storage conditions for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

This guide provides essential information on the stability and storage of this compound, along with troubleshooting for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a freezer at temperatures of -20°C or lower. It is crucial to store it in a tightly sealed container, protected from light and under an inert atmosphere (e.g., argon or nitrogen). This minimizes degradation from temperature fluctuations, light exposure, and reactions with air and moisture.

Q2: How should I handle the compound upon receiving it?

A2: this compound is a solid and should be handled with care in a well-ventilated area, preferably a fume hood.[1] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn to avoid skin and eye contact.[1] Avoid generating dust when handling the solid material.[1]

Q3: Can I store this compound at room temperature?

A3: Short-term storage at room temperature for brief periods (e.g., during weighing or experiment setup) is generally acceptable. However, for extended periods, it is not recommended. Prolonged exposure to ambient temperature, light, and humidity can lead to gradual degradation.

Q4: What solvents are suitable for dissolving and storing this compound?

A4: Pyrazolo[3,4-d]pyrimidine derivatives are known to have low aqueous solubility. For experimental use, organic solvents such as DMSO, DMF, or ethanol are commonly used. For short-term storage in solution, anhydrous solvents are recommended to prevent hydrolysis. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare fresh solutions for sensitive assays.

Q5: Is this compound sensitive to light?

A5: Yes, similar to many complex organic molecules, this compound can be sensitive to light. Exposure to UV or even ambient light over time can provide the energy for photochemical degradation. Therefore, it is best practice to store it in an amber vial or a container wrapped in aluminum foil to protect it from light.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Color Change (e.g., yellowing of the solid) Oxidation or degradation due to improper storage (exposure to air, light, or moisture).- Discard the compound if the color change is significant, as it may indicate the presence of impurities that could affect experimental results. - Ensure future storage is in a dark, dry, and inert environment.
Difficulty Dissolving the Compound - Compound has degraded to a less soluble form. - The solvent has absorbed water, reducing its solvating power for this compound. - General low aqueous solubility of pyrazolopyrimidine derivatives.[2]- Use a fresh vial of the compound. - Use fresh, anhydrous solvent. - Gentle warming or sonication may aid dissolution. - Consider using a different organic solvent if solubility remains an issue.
Inconsistent or Unexpected Experimental Results - Degradation of the compound leading to lower potency or altered activity. - Presence of impurities from degradation affecting the biological or chemical system.- Use a fresh stock of the compound and prepare new solutions. - Verify the purity of the compound using analytical methods like HPLC or LC-MS if possible. - Re-evaluate the experimental protocol for any steps that might contribute to compound degradation (e.g., prolonged exposure to harsh pH or high temperatures).
Precipitation in Stock Solution During Storage - The solution is supersaturated. - The compound is degrading into less soluble products. - Temperature fluctuations affecting solubility.- Gently warm the solution to redissolve the precipitate before use. Ensure it is fully dissolved. - If precipitation persists, it may indicate degradation. Prepare a fresh stock solution. - Store stock solutions at a consistent temperature.
Storage Conditions Summary
Condition Solid Form (Long-term) In Solution (Short-term)
Temperature -20°C or below-20°C to -80°C
Atmosphere Inert (Argon or Nitrogen)Tightly sealed vial
Light Protected from light (Amber vial or foil-wrapped)Protected from light
Moisture Desiccated environmentAnhydrous solvent recommended

Experimental Protocols & Methodologies

While specific experimental protocols will vary based on the research application, the following general methodology should be followed when preparing this compound for use.

Protocol: Preparation of a Stock Solution

  • Acclimatization: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing: In a chemical fume hood, weigh the desired amount of the solid into a tared, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Solubilization: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

  • Storage: If not for immediate use, flush the vial with an inert gas (e.g., argon), seal tightly, and store at -20°C or -80°C.

Diagrams

TroubleshootingWorkflow start Start: Experimental Issue Observed check_compound Check physical appearance of solid compound start->check_compound is_discolored Is it discolored or clumped? check_compound->is_discolored discard_solid Action: Discard and use new batch is_discolored->discard_solid Yes prepare_solution Prepare fresh solution from solid is_discolored->prepare_solution No check_solubility Check solubility in chosen solvent prepare_solution->check_solubility solubility_issue Does it dissolve completely? check_solubility->solubility_issue use_anhydrous Action: Use fresh anhydrous solvent. Consider sonication or gentle warming. solubility_issue->use_anhydrous No run_experiment Run experiment with fresh solution solubility_issue->run_experiment Yes use_anhydrous->prepare_solution results_ok Are results as expected? run_experiment->results_ok troubleshoot_protocol Action: Review experimental protocol for incompatibilities (pH, temp). results_ok->troubleshoot_protocol No end_ok End: Issue Resolved results_ok->end_ok Yes end_persist End: Issue Persists. Consider compound purity analysis (LC-MS). troubleshoot_protocol->end_persist

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Pyrazolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of pyrazolopyrimidine inhibitors.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons behind the bioavailability challenges often encountered with pyrazolopyrimidine compounds.

Q1: What are pyrazolopyrimidine inhibitors and which signaling pathways do they commonly target?

Pyrazolopyrimidines are a class of heterocyclic compounds that have become a prominent scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] Their structure often acts as a bioisostere for the purine ring of ATP, allowing them to competitively bind to the ATP-binding site of various kinases.[3] Disruption of kinase activity is a key therapeutic strategy in diseases like cancer, as kinases regulate a vast array of cellular processes including cell growth, differentiation, and survival.[1]

Pyrazolopyrimidine-based inhibitors have been developed to target a wide range of kinases involved in critical signaling pathways, such as:

  • EGFR (Epidermal Growth Factor Receptor): Crucial in non-small cell lung cancer.[1][4]

  • CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression and often corrupted in tumor cells.[3]

  • B-Raf and MEK: Key components of the MAPK/ERK pathway, particularly relevant in melanoma.[1]

  • ALK2 (Activin Receptor-Like Kinase 2): Implicated in rare genetic disorders and anemia of chronic disease.[5]

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A key mediator in inflammation.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Signal RAF RAF (e.g., B-Raf) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified MAPK/ERK signaling pathway often targeted by pyrazolopyrimidine inhibitors.
Q2: Why do many pyrazolopyrimidine inhibitors exhibit poor oral bioavailability?

Poor oral bioavailability in this class of compounds is a frequent challenge and typically stems from a combination of physicochemical and metabolic factors.[1][7] Bioavailability is the fraction of an administered drug that reaches systemic circulation.[8] Values below 10-30% are often considered low.[9]

Key contributing factors include:

  • Poor Aqueous Solubility: Many pyrazolopyrimidine inhibitors are hydrophobic (lipophilic) molecules, leading to low solubility in gastrointestinal fluids.[1][7] Incomplete dissolution is a primary rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane.[10]

  • High Lipophilicity: While some lipophilicity is required for membrane permeation, excessively high lipophilicity (e.g., cLogP > 5) can lead to poor absorption.[11] These compounds may get trapped in the lipid bilayers of cell membranes or form insoluble aggregates.

  • Rapid Metabolism: These inhibitors can be susceptible to extensive first-pass metabolism in the gut wall and liver.[12] Enzymes, particularly from the Cytochrome P450 family, can chemically modify the drug, inactivating it before it reaches systemic circulation.[12][13]

  • Efflux Transporter Activity: The intestinal epithelium expresses efflux transporters like P-glycoprotein (P-gp), which act as pumps to actively transport drugs from inside the cell back into the GI lumen, thereby limiting their net absorption.[14]

  • Chemical Instability: Some compounds may be unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed.[15]

Q3: What key pharmacokinetic (PK) parameters should I assess to understand the bioavailability of my compound?

An in vivo pharmacokinetic study is essential to quantify bioavailability.[16][17] The study typically involves administering the drug both intravenously (IV) and orally (PO) to compare the resulting plasma concentration-time profiles.[17]

Key parameters include:

  • Cmax: The maximum observed plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

  • t½ (Half-life): The time required for the drug concentration in the body to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the rate of elimination.[17]

  • Oral Bioavailability (F%): The percentage of the orally administered dose that reaches systemic circulation. It is calculated as:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Section 2: Troubleshooting and Improvement Strategies

This section provides actionable strategies to address the common causes of poor bioavailability.

Q4: My inhibitor has poor aqueous solubility. What formulation strategies can I use to improve it?

Enhancing solubility is a critical first step. Several formulation strategies can be employed, ranging from simple physical modifications to complex delivery systems.[18][19][20] The choice depends on the specific properties of the drug.[18]

StrategyDescriptionAdvantagesDisadvantages
Particle Size Reduction Reducing particle size to the micron (micronization) or nanometer (nanosuspensions) scale.[7]Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[18]Can lead to particle aggregation and poor flow properties; potential for changes in crystalline form.[18]
Amorphous Solid Dispersions Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[7][21]The amorphous form has higher energy and greater solubility than the crystalline form.[7][11]Amorphous forms are less stable and can recrystallize over time; requires specialized manufacturing like spray drying or hot-melt extrusion.[7]
Lipid-Based Formulations Dissolving the drug in a mixture of oils, surfactants, and co-solvents. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[7][19]Presents the drug in a solubilized state; can enhance absorption via lymphatic pathways, bypassing first-pass metabolism.[19][20]Potential for drug precipitation upon dilution in GI fluids; stability of the formulation can be a concern.[11]
Complexation Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug is encapsulated within the agent's cavity.[20]Increases the apparent solubility of the drug by creating a soluble drug-carrier complex.Limited by the stoichiometry of the complex and the size of the drug molecule.[20]
Salt Formation Converting an ionizable drug into a salt form that has higher aqueous solubility.[15][19]Often a straightforward and effective method for acidic or basic compounds.[15]Not feasible for neutral compounds; the chosen salt form may be less stable or have poor physical properties.[15][19]
Q5: How can I address the rapid metabolism (high first-pass effect) of my inhibitor?

If in vitro metabolic stability assays (e.g., liver microsome incubation) indicate rapid clearance, structural modification or a prodrug approach may be necessary.

  • Structural Modification: Metabolite identification studies can pinpoint the specific molecular sites susceptible to rapid metabolism.[22] Medicinal chemists can then modify these "metabolic hotspots" to block enzymatic action. For example, replacing a metabolically labile aryl ring with a more stable heterocycle or adding fluorine atoms can significantly improve metabolic stability and reduce clearance.[22]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted into the active form in vivo through enzymatic or chemical reactions.[8][11] This strategy can be used to mask the part of the molecule susceptible to first-pass metabolism. For instance, creating a phosphate ester prodrug can temporarily increase water solubility and protect a hydroxyl group from initial metabolism.[11]

Q6: My compound shows high efflux in cell-based permeability assays. What does this mean and how can it be addressed?

A high efflux ratio in an assay like the Caco-2 model suggests that your compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[23] These transporters are located on the apical side of intestinal cells and actively pump the drug back into the gut lumen, limiting absorption.[14]

Troubleshooting Strategies:

  • Co-administration with an Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor can confirm if efflux is the primary barrier to absorption. This is a research tool, not typically a clinical strategy due to drug-drug interaction risks.[24]

  • Structural Modification: Altering the drug's structure to reduce its recognition by the transporter is the most viable long-term strategy. This often involves fine-tuning the number of hydrogen bond donors and the overall molecular shape.

  • Formulation with Excipients: Certain formulation excipients, such as some surfactants used in SEDDS, can inhibit the function of P-gp, thereby increasing drug absorption.[15]

G Start Poor Bioavailability (Low F%) Solubility Assess Aqueous Solubility Start->Solubility Step 1 Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability If Adequate LowSol Problem: Poor Solubility Solubility->LowSol If Low Metabolism Assess Metabolic Stability (e.g., Microsomes) Permeability->Metabolism If High LowPerm Problem: Poor Permeability Permeability->LowPerm If Low HighMet Problem: Rapid Metabolism Metabolism->HighMet If Low Stability SolStrat Solution: - Particle Size Reduction - Solid Dispersion - Lipid Formulation LowSol->SolStrat Efflux High Efflux Ratio? LowPerm->Efflux MetStrat Solution: - Block Metabolic Hotspots - Prodrug Approach HighMet->MetStrat PermStrat Solution: - Structural Modification - Optimize Lipophilicity Efflux->PermStrat No EffluxStrat Solution: - Structural Modification - Formulation with Inhibitors Efflux->EffluxStrat Yes

Caption: A troubleshooting decision tree for addressing poor oral bioavailability.

Section 3: Key Experimental Protocols

This section provides outlines for essential experiments used to diagnose and solve bioavailability issues.

Q7: How do I perform an in vitro assay to predict the permeability of my inhibitor?

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[9][23] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, expressing both efflux and uptake transporters.[23][25]

Detailed Methodology (Caco-2 Assay):

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (A to B):

    • The test compound (e.g., pyrazolopyrimidine inhibitor) is added to the apical (A) side of the monolayer, which represents the gut lumen.

    • Samples are taken from the basolateral (B) side, representing the blood, at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (B to A):

    • To assess active efflux, the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side over time.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 typically indicates the compound is a substrate for active efflux.[23]

G cluster_assay Permeability Assay (in parallel) Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture Integrity Verify monolayer integrity (TEER measurement) Culture->Integrity A_to_B Apical to Basolateral (A->B) - Add compound to Apical side - Sample from Basolateral side Integrity->A_to_B B_to_A Basolateral to Apical (B->A) - Add compound to Basolateral side - Sample from Apical side Integrity->B_to_A Analysis Quantify compound concentration (LC-MS/MS) A_to_B->Analysis B_to_A->Analysis Calculate Calculate Papp and Efflux Ratio Analysis->Calculate End Predict Intestinal Permeability and Efflux Potential Calculate->End

Caption: Experimental workflow for a Caco-2 permeability assay.
Q8: What is a typical protocol for an in vivo pharmacokinetic (PK) study in rodents to determine oral bioavailability?

In vivo PK studies in animal models like rats or mice are crucial for determining key ADME (Absorption, Distribution, Metabolism, Excretion) properties and calculating oral bioavailability.[16][17]

Detailed Methodology (Rodent PK Study):

  • Animal Acclimatization: Male Sprague-Dawley rats (or a similar strain) are acclimated for at least one week. Animals are typically cannulated (e.g., jugular vein) to facilitate repeated blood sampling.

  • Dosing Groups: Animals are divided into at least two groups:

    • Intravenous (IV) Group: Receives the drug as a bolus or infusion, typically at a lower dose (e.g., 1-2 mg/kg), dissolved in a suitable vehicle.[9]

    • Oral (PO) Group: Receives the drug via oral gavage, typically at a higher dose (e.g., 5-10 mg/kg), formulated as a solution or suspension.[9]

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then harvested and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the PK parameters (AUC, Cmax, t½, etc.).

  • Bioavailability Calculation: The oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from the oral group to that of the IV group.

G cluster_dosing Dosing Start Acclimatize and prepare cannulated rats IV_Group Group 1: IV Administration (e.g., 1 mg/kg) Start->IV_Group PO_Group Group 2: Oral Gavage (PO) (e.g., 5 mg/kg) Start->PO_Group Sampling Serial blood sampling at defined time points (0 to 24h) IV_Group->Sampling PO_Group->Sampling Processing Process blood to isolate plasma Sampling->Processing Analysis Quantify drug in plasma (LC-MS/MS) Processing->Analysis PK_Calc Calculate PK parameters (AUC, Cmax, t½) Analysis->PK_Calc F_Calc Calculate Oral Bioavailability (F%) PK_Calc->F_Calc

Caption: Workflow for a typical rodent oral bioavailability study.
Q9: How do I assess the metabolic stability of my compound in vitro?

The liver microsomal stability assay is a common in vitro method to estimate the rate of metabolism by Phase I enzymes (like Cytochrome P450s).[22][26]

Detailed Methodology (Liver Microsome Stability Assay):

  • Preparation: Pooled liver microsomes (from human or relevant preclinical species) are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound is added to the microsomal suspension. The reaction is initiated by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which is required for the activity of CYP enzymes. A control reaction is run without NADPH.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Processing: Samples are centrifuged, and the supernatant containing the remaining parent drug is collected.

  • Analysis: The concentration of the parent drug remaining at each time point is quantified by LC-MS/MS.

  • Calculation: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life (<30 min) often indicates high intrinsic clearance and potential for poor in vivo stability.[26]

Case Study: Improving Bioavailability of a Pyrazolo-Pyridone Inhibitor

A study on pyrazolo-pyridone DCN1 inhibitors provides a practical example of overcoming poor bioavailability.[22] The initial lead compound had poor solubility and was rapidly metabolized, resulting in low oral bioavailability.[22] Through medicinal chemistry, an optimized compound was developed with significantly improved properties.[22]

ParameterInitial Compound (2)Optimized Compound (40)Improvement Factor
Aqueous Solubility (pH 7.4) 11 µM110 µM10x
Mouse Liver Microsome Stability (t½) < 5 min148 min> 29x
Mouse Plasma Clearance (CL) 86.5 mL/min/kg4.3 mL/min/kg~20x (Lower)
Mouse Oral Bioavailability (F%) 15%88%~6x
Mouse Oral AUC (50 mg/kg) 2.5 h·µM63.8 h·µM~25x
(Data sourced from J. Med. Chem. 2020, 63, 11, 5987–6004)[22]

This case study highlights a successful strategy where improving both solubility and metabolic stability led to a dramatic enhancement in oral exposure and bioavailability.[22]

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues related to palladium catalyst deactivation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki coupling experiments, focusing on identifying and mitigating catalyst deactivation.

Q1: My Suzuki coupling reaction has a very low yield or is not proceeding to completion. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or gives low yields, a systematic check of the fundamental reaction parameters is the best starting point. Here are the most common initial checks to perform:

  • Reagent Integrity:

    • Palladium Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

    • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or form unreactive cyclic anhydrides (boroxines).[1] This instability is a very common reason for low yields. Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.

    • Aryl Halide Purity: Impurities in the aryl halide can interfere with the catalytic cycle. Ensure your aryl halide is pure. The general reactivity trend for the halide is I > Br > OTf >> Cl.[1]

    • Base and Solvent Purity: Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[1] Ensure the base is of high purity and has been stored correctly to prevent hydration.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and the phosphine ligands.[1] Ensure your reaction vessel has been properly purged with an inert gas like argon or nitrogen. The presence of oxygen is a primary cause of homocoupling, a common side reaction.[1]

    • Temperature Control: Ensure accurate and consistent temperature control, as deviations can significantly impact reaction rates and catalyst stability.

Q2: I observe a black precipitate in my reaction mixture. What is it and what does it signify?

A2: The black precipitate is likely palladium black, which is finely divided, agglomerated palladium metal. Its formation is a clear indicator of catalyst deactivation.[2] The active catalytic species is a soluble Pd(0) complex. When this complex is unstable, the palladium atoms can aggregate and precipitate out of the solution, rendering them catalytically inactive. This can be caused by:

  • Insufficient Ligand: The ligand stabilizes the palladium center. An inadequate ligand-to-palladium ratio can lead to the formation of "naked" palladium atoms that aggregate. A ligand-to-palladium ratio of 1:1 to 4:1 is typically recommended.[1]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition and aggregation.

  • Presence of Oxygen: As mentioned, oxygen can lead to the degradation of the catalytic complex.

Q3: My boronic acid appears to be degrading, leading to low conversion. What is happening and how can I mitigate this?

A3: The degradation of boronic acids, primarily through protodeboronation, is a frequent cause of low yields in Suzuki couplings. This side reaction is often promoted by the presence of water and the basic conditions of the reaction.

To minimize protodeboronation:

  • Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can be beneficial.

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]

Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a biaryl byproduct, consuming the starting material and reducing the yield of the desired cross-coupled product. The primary cause of homocoupling is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3]

To prevent homocoupling:

  • Rigorous Degassing: Thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, reducing the rate of homocoupling.

  • Use of a Pd(0) Source: Using a Pd(0) catalyst directly, rather than a Pd(II) precatalyst that needs to be reduced in situ, can sometimes minimize side reactions that occur during the reduction step.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different reaction parameters can affect the yield of a Suzuki coupling reaction. Note that the optimal conditions are highly dependent on the specific substrates being used.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Toluene/H₂O1001285[4]
Cs₂CO₃Dioxane1001292[4]
K₃PO₄Dioxane/H₂O801695[1]
KFTHF702478[5]
KOtBuToluene80690[4]

Table 2: Effect of Different Ligands on Suzuki Coupling Yield

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Dioxane/H₂O901275N/A
Pd₂(dba)₃SPhosToluene100898N/A
Pd(OAc)₂XPhost-BuOH/H₂O801096N/A
PdCl₂(dppf)(none)THF/H₂O801690N/A

Table 3: Effect of Catalyst Loading on Suzuki Coupling Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2801290N/A
Pd(PPh₃)₄1801288N/A
Pd(PPh₃)₄0.5802485N/A
PdCl₂(dppf)190895N/A
PdCl₂(dppf)0.1901892N/A

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Suzuki Coupling Reaction under Inert Atmosphere

This protocol provides a standard procedure for setting up a Suzuki coupling reaction, emphasizing the critical steps for maintaining an inert atmosphere to prevent catalyst deactivation.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, with or without water)

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with a manifold or balloon

  • Syringes and needles

Procedure:

  • Drying Glassware: Oven-dry all glassware (flask, condenser, stir bar) overnight and allow it to cool under a stream of inert gas or in a desiccator.

  • Assembly and Purging: Assemble the flask with the stir bar and connect it to the inert gas line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure an oxygen-free environment.[1]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide, boronic acid/ester, palladium catalyst, and base to the flask.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or a syringe. To degas the solvent, you can bubble inert gas through it for 15-30 minutes or use the freeze-pump-thaw method.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Screening Reaction Components to Troubleshoot Low Yield

This protocol outlines a systematic approach to identify the problematic component (catalyst, ligand, base, or solvent) when a Suzuki coupling reaction is failing. This is typically done on a small scale using a multi-well reaction block.

Materials:

  • Aryl halide (limiting reagent)

  • Boronic acid or ester

  • A selection of palladium catalysts/precatalysts and ligands (see Table 2 for examples)

  • A selection of bases (see Table 1 for examples)

  • A selection of anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF, DMF)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Syringes and needles for liquid handling

  • Analytical instrument for yield determination (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Stock Solutions (in an inert atmosphere):

    • Prepare a stock solution of the aryl halide in a suitable solvent.

    • Prepare a stock solution of the boronic acid/ester.

    • Prepare separate stock solutions for each catalyst/ligand combination you wish to test.

    • Prepare separate stock solutions for each base.

  • Reaction Setup:

    • Into each well of the reaction block, add a stir bar.

    • Using a liquid handler or micropipettes, dispense the stock solutions of the aryl halide and boronic acid/ester into each well.

    • Systematically add the different catalyst/ligand, base, and solvent combinations to the wells according to your experimental design. Ensure one variable is changed at a time for a clear comparison.

  • Reaction Execution:

    • Seal the reaction block and place it on a heating/stirring plate.

    • Run the reactions at the desired temperature for a set amount of time.

  • Analysis:

    • After the reaction time is complete, quench the reactions and prepare the samples for analysis.

    • Analyze the yield of the desired product in each well using HPLC or GC-MS.

    • Compare the results to identify the optimal combination of catalyst, ligand, base, and solvent for your specific substrates.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetalation_complex [Ar-Pd(II)L2-Ar']+ OxAdd->Transmetalation_complex Transmetalation Product_complex Ar-Ar'-Pd(0)L2 Transmetalation_complex->Product_complex Product_complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Product_complex->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality - Catalyst & Ligand Freshness - Boronic Acid Stability - Solvent & Base Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Inert Atmosphere - Temperature Control - Stirring Check_Reagents->Check_Conditions Reagents OK Screen_Components Systematic Screening - Catalyst & Ligand - Base - Solvent Check_Conditions->Screen_Components Conditions OK Optimize Optimize Reaction Parameters - Concentration - Temperature - Reaction Time Screen_Components->Optimize Identify Key Factors Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Deactivation_Pathways cluster_causes Causes of Deactivation Active_Catalyst Active Pd(0)L2 Species Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Ligand_Degradation Ligand Degradation/ Dissociation Active_Catalyst->Ligand_Degradation Poisoning Catalyst Poisoning (e.g., by impurities) Active_Catalyst->Poisoning Deactivated_Species Inactive/Deactivated Species Aggregation->Deactivated_Species Oxidation->Deactivated_Species Ligand_Degradation->Deactivated_Species Poisoning->Deactivated_Species

Caption: Common deactivation pathways for palladium catalysts in Suzuki coupling.

References

Technical Support Center: Purification of Pyrazolopyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of pyrazolopyrimidine derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazolopyrimidine derivatives?

A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrazolopyrimidine derivatives.[1] Its polarity allows for effective separation of compounds with varying polarities, which is common in the synthesis of these heterocyclic structures.

Q2: How do I select an appropriate mobile phase for my pyrazolopyrimidine derivative?

A2: The ideal mobile phase is typically determined using thin-layer chromatography (TLC).[1] The goal is to find a solvent system where the desired pyrazolopyrimidine derivative has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[1] Common solvent systems are mixtures of a non-polar solvent and a more polar solvent.

Q3: What are some common mobile phase systems for pyrazolopyrimidine derivatives?

A3: Common solvent systems include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[1] The specific ratio of the solvents will depend on the polarity of your target compound and the impurities present. For some pyrazolopyrimidine derivatives, gradient elution may be necessary to achieve optimal separation.

Q4: My pyrazolopyrimidine derivative is not soluble in the mobile phase. How should I load it onto the column?

A4: If your compound is not soluble in the eluent, you can use a technique called "dry loading".[1] This involves dissolving your crude product in a suitable volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: My pyrazolopyrimidine derivative seems to be degrading on the silica gel column. What can I do?

A5: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. If you suspect your compound is degrading, you can try deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, you can use a different stationary phase like alumina.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. Consider using a less acidic stationary phase like deactivated silica or alumina.[2]
Poor separation of the desired compound and impurities The mobile phase polarity is either too high or too low.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities, aiming for an Rf of 0.2-0.4 for your compound.[1]
The column was overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Reduce the amount of sample loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.[3]
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the mobile phase, such as a few drops of methanol or triethylamine (for basic compounds).
The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column to ensure a concentrated starting band.
Cracks appearing in the silica gel bed during the run A change in solvent polarity that is too drastic.When running a gradient, change the solvent composition gradually to avoid shocking the silica gel bed.
Heat generated from the interaction of the solvent with the silica gel.Pack the column using a slurry method and allow it to equilibrate before loading the sample.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Pyrazolopyrimidine Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrazolopyrimidine derivative in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[1]

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure to start the elution. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolopyrimidine derivative.

Quantitative Data

Quantitative data for the purification of pyrazolopyrimidine derivatives by column chromatography is often specific to the individual compound and the reaction mixture. However, the following tables provide some general guidelines and examples found in the literature.

Table 1: Common Mobile Phase Gradients for Pyrazolopyrimidine Derivatives

Mobile Phase System Gradient Profile Notes
n-Hexane / Ethyl AcetateIsocratic to gradually increasing Ethyl AcetateA common starting point for many derivatives. The initial ratio is determined by TLC.
Dichloromethane / MethanolIsocratic to gradually increasing MethanolUseful for more polar pyrazolopyrimidine derivatives.

Note: It is crucial to optimize the solvent system for each specific separation using TLC.

Table 2: General Loading Capacity and Recovery

Parameter Typical Range Factors Influencing the Parameter
Silica Gel Loading Capacity 1-5% (w/w) of crude material to silica gelComplexity of the mixture, separation difficulty (ΔRf of components).
Recovery Yield Often not explicitly reported, but can range from low to highStability of the compound on silica, success of the separation, handling losses.

Note: Loading capacity and recovery are highly dependent on the specific pyrazolopyrimidine derivative, the nature of the impurities, and the optimized chromatographic conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_isolation Product Isolation tlc TLC Analysis to Determine Mobile Phase slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack dissolve Dissolve Crude Product pack->dissolve load Load Sample onto Column (Wet or Dry) dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product troubleshooting_tree start Poor Separation? check_rf Is Rf of Target Compound ~0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_loading Was Column Overloaded? check_rf->check_loading Yes adjust_polarity->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Was Column Packed Properly? check_loading->check_packing No reduce_load->start repack_column Repack Column check_packing->repack_column No good_separation Good Separation check_packing->good_separation Yes repack_column->start

References

Validation & Comparative

Unveiling the Kinase Selectivity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a key component of ATP.[1][2] This structural mimicry allows derivatives of this scaffold to effectively compete with ATP for binding to the active sites of a wide array of kinases, making them a fertile ground for the development of targeted kinase inhibitors for various diseases, particularly cancer.[2] The introduction of a bromine atom at the 3-position of this scaffold can significantly influence the compound's potency and selectivity. This guide provides a comparative analysis of the kinase selectivity profiles of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine and related derivatives, supported by experimental data and detailed protocols.

The pyrazolo[3,4-d]pyrimidine core has been successfully utilized to develop inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), with the FDA-approved drug ibrutinib being a prominent example.[2] Researchers have extensively explored this scaffold to target other kinases involved in cancer progression, such as Breast Tumor Kinase (BRK/PTK6), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[1][3][4][5] The selectivity of these compounds is a critical factor, as off-target effects can lead to toxicity and reduced therapeutic efficacy.[3]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro kinase inhibitory activities of various 3-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives against different kinases. The data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Inhibition of Breast Tumor Kinase (BRK/PTK6) by 1H-pyrazolo[3,4-d]pyrimidine Derivatives [3]

CompoundR1 SubstituentR2 Substituent% Inhibition @ 2µM% Inhibition @ 0.2µMIC50 (nM)
38 H3-hydroxyphenyl96.3 ± 0.677.3 ± 2.5153 ± 36.8
47 CH33-hydroxyphenyl92.7 ± 1.270.3 ± 1.5-
48 Ethyl3-hydroxyphenyl90.3 ± 0.666.7 ± 2.1-
49 Isopropyl3-hydroxyphenyl85.0 ± 2.050.7 ± 2.5-
51 H3-hydroxy-4-fluorophenyl95.7 ± 0.588.3 ± 0.63.37 ± 2.19

Data extracted from a study on novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.[3]

Table 2: Kinase Selectivity Profile of Compound 51 [3]

Kinase% Inhibition @ 30nM
BRK (PTK6)>90%
SRC<30%
FYN<30%
LCK<30%
YES<30%

This table presents a snapshot of the kinome-wide selectivity profiling of compound 51, demonstrating its high selectivity for BRK over other Src family kinases at a concentration of 30 nM.[3]

Table 3: Inhibition of Polo-Like Kinase 4 (PLK4) by 3-substituted pyrazolo[3,4-d]pyrimidine Derivatives [6]

CompoundR SubstituentPLK4 IC50 (nM)
24j (structure not detailed in abstract)0.2

This data point is from a study on pyrazolo[3,4-d]pyrimidine derivatives as potent PLK4 inhibitors.[6] The full structure of 24j was not available in the provided search results.

Table 4: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase by 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines [7]

CompoundSubstituentsEGFR PTK IC50 (nM)
13 (details not in abstract)< 10
14 (details not in abstract)< 10
15 (details not in abstract)< 10
17 (details not in abstract)< 10
19 (details not in abstract)< 10
22 (details not in abstract)< 10
26 (details not in abstract)< 10
28 (details not in abstract)< 10
30 (details not in abstract)< 10

This study highlights a series of highly potent and selective inhibitors of EGFR tyrosine kinase.[7]

Experimental Protocols

The following are generalized experimental protocols for kinase inhibition assays based on the methodologies described in the cited literature.

Biochemical Kinase Inhibition Assay (e.g., for BRK/PTK6)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., BRK/PTK6)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a microplate reader.

    • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable equation.[3]

Kinome-wide Selectivity Profiling (e.g., KINOMEscan®)

This high-throughput assay assesses the selectivity of a compound against a large panel of kinases.

  • Principle:

    • The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Procedure:

    • The test compound is incubated with a DNA-tagged kinase and the immobilized ligand.

    • The amount of kinase that binds to the immobilized ligand is measured by quantifying the amount of the DNA tag using quantitative PCR (qPCR).

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.[3]

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a simplified signaling pathway involving Breast Tumor Kinase (BRK/PTK6), a non-receptor tyrosine kinase that is a target of some 1H-pyrazolo[3,4-d]pyrimidine derivatives.[3] BRK is implicated in promoting cell migration and invasion in certain cancers.

BRK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds BRK BRK (PTK6) RTK->BRK activates Downstream Downstream Signaling Proteins (e.g., Paxillin, GIT1) BRK->Downstream phosphorylates Migration Cell Migration & Invasion Downstream->Migration promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BRK inhibits

Caption: Simplified BRK/PTK6 signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for kinase selectivity profiling of novel chemical compounds.

Kinase_Profiling_Workflow Start Start: Synthesized Pyrazolo[3,4-d]pyrimidine Derivatives PrimaryScreen Primary Screening (Single concentration against primary target kinase) Start->PrimaryScreen DoseResponse Dose-Response Assay (IC50 determination for active compounds) PrimaryScreen->DoseResponse 'Hits' KinomeScan Kinome-wide Selectivity Profiling (e.g., KINOMEscan®) DoseResponse->KinomeScan Potent Inhibitors DataAnalysis Data Analysis (Selectivity score, SAR analysis) KinomeScan->DataAnalysis LeadSelection Lead Compound Selection DataAnalysis->LeadSelection

Caption: General workflow for kinase inhibitor profiling.

References

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore in medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, a key component of ATP, allows derivatives to effectively compete for the ATP-binding site within the kinase domain, thereby modulating a wide array of cellular signaling pathways.[1][2][3] This guide provides a comparative analysis of the this compound scaffold against other common kinase inhibitor scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Performance Comparison of Kinase Inhibitor Scaffolds

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting a range of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and Epidermal Growth Factor Receptor (EGFR). The following tables present a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative inhibitors from different scaffolds against these key kinase targets. Lower IC50 values indicate higher potency.

Table 1: Comparison of IC50 Values for BTK Inhibitors

ScaffoldInhibitorBTK IC50 (nM)
Pyrazolo[3,4-d]pyrimidine Ibrutinib0.5[4]
ThienopyrimidineCompound 1929.9[5]
N,9-Diphenyl-9H-purin-2-amineCompound 10j0.4[6]
Pyridine CarboxamideCompound 80.6[5]
1,3,5-TriazineCompound 11-[5]

Table 2: Comparison of IC50 Values for Src Kinase Inhibitors

ScaffoldInhibitorc-Src IC50 (nM)
Pyrazolo[3,4-d]pyrimidine PP2-
QuinazolineDasatinib-
AminopyridineSaracatinib (AZD0530)-
AnilinopyrimidineBosutinib-
NaphthaleneAnalogue 416,000[7]
IndoleAnalogue 538,000[7]

Table 3: Comparison of IC50 Values for EGFR Kinase Inhibitors

ScaffoldInhibitorEGFR (wild-type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Pyrazolo[3,4-d]pyrimidine Compound 12b16[8]236[8]
QuinazolineGefitinib3[9]1013[9]
QuinazolineErlotinib--
QuinazolineLapatinib9.8[10]>4000[9]
PyrrolopyrimidineAvitinib7.68[10]0.18[10]

Key Signaling Pathways

Kinase inhibitors derived from the this compound scaffold have been developed to target several critical signaling pathways implicated in cancer and autoimmune diseases.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial enzyme in the BCR signaling pathway, which is essential for B-cell development, proliferation, and survival.[11] Inhibitors targeting BTK, such as Ibrutinib, which is based on the pyrazolo[3,4-d]pyrimidine scaffold, are effective in treating B-cell malignancies.[2][11]

BCR_Signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib on BTK.

Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival.[12] Aberrant Src signaling is frequently observed in various cancers. The pyrazolo[3,4-d]pyrimidine derivatives PP1 and PP2 were among the first identified inhibitors of the Src family of kinases.[2]

Src_Signaling GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 CellProliferation Cell Proliferation, Invasion, Survival FAK->CellProliferation Ras_MAPK->CellProliferation STAT3->CellProliferation Pyrazolo_pyrimidine_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine_inhibitor->Src

Caption: Simplified Src Signaling Pathway and its inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[13] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target.[13] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[1][8]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Pyrazolo_pyrimidine_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine_inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and its inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the different concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[12]

Western Blotting for Target Phosphorylation

This technique is used to detect and quantify the phosphorylation status of a target kinase or its downstream substrates, providing a direct measure of inhibitor engagement in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of the inhibitor for a specified time. Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) target protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., 3-Bromo-1H- pyrazolo[3,4-d]pyrimidine derivatives) Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Target_Validation Western Blotting (Target Phosphorylation) Cell_Based_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for kinase inhibitor discovery and validation.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. Its resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrazolopyrimidine-based inhibitors, focusing on their potency, selectivity, and the signaling pathways they modulate.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrazolopyrimidine derivatives against key kinase targets. The data is compiled from various studies to facilitate a cross-scaffold comparison.

Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
Ibrutinib BTK0.5Mino, Jeko-1, Z138, Maver-1Sub-micromolar[1]
Compound 45 BTK27Mino, Jeko-1, Z138, Maver-1Sub-micromolar[1]
Compound 33 FLT3 / VEGFR2Potent (not specified)MV4-11 (AML)Not specified[2]
Compound 1a Not specifiedNot specifiedA549 (Lung)2.24[3]
Compound 1d Not specifiedNot specifiedMCF-7 (Breast)1.74[3]
Compound 50 PI3Kα2.6Not specifiedNot specified[4]

Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
Compound 7a Not specifiedNot specifiedMCF-7 (Breast)3.25
eCF506 SRC< 0.5MDA-MB-231 (Breast)Low nanomolar[5][6]
Compound 18b CDK9Potent (not specified)Not specifiedNot specified[7]
Selpercatinib RETPotent (not specified)NSCLC, Thyroid CancerNot specified[8]

Key Structure-Activity Relationship Insights

The potency and selectivity of pyrazolopyrimidine inhibitors are significantly influenced by the nature and position of substituents on the core scaffold.

  • Pyrazolo[3,4-d]pyrimidines:

    • N1-position: Substitutions at the N1 position with groups like piperidine, as seen in many SRC inhibitors, are crucial for achieving high potency and selectivity.[5][6] The nature of the substituent can modulate interactions with the solvent-exposed region of the kinase.

    • C3-position: Modifications at this position can impact selectivity. For instance, in the development of second-generation BTK inhibitors like acalabrutinib, altering the C3-substituent improved selectivity over other kinases like EGFR.[9]

    • C4-position: The C4-amino group is a key hydrogen bond donor to the kinase hinge region. Modifications here often involve attaching various aryl or heteroaryl groups, which can occupy the hydrophobic pocket and enhance potency. The urea linkage, as seen in compound 33, has proven effective for potent FLT3 and VEGFR2 inhibition.[2]

  • Pyrazolo[1,5-a]pyrimidines:

    • C7-position: Optimization of substituents at the C7 position with phenyl amide moieties has been shown to be critical for anti-proliferative activity in p21-deficient cells.

    • Indazolyl substitution: The incorporation of an indazolyl group has led to the development of extremely potent type I B-Raf inhibitors with excellent in vivo antitumor efficacy.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling Pathways

Signaling_Pathways cluster_BTK BTK Signaling Pathway cluster_CDK CDK2/Cell Cycle Pathway cluster_SRC SRC Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK Invasion Invasion/Metastasis FAK->Invasion Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation

Experimental Workflow

Experimental_Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of pyrazolopyrimidine inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A higher luminescence signal corresponds to greater inhibition of the kinase.

Materials:

  • Recombinant Kinase (e.g., BTK, CDK2, SRC)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Pyrazolopyrimidine inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the pyrazolopyrimidine inhibitors in DMSO.

  • Add 5 µL of the diluted compound, positive control inhibitor, and DMSO (vehicle control) to the respective wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, MV4-11)

  • Complete cell culture medium

  • Pyrazolopyrimidine inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolopyrimidine inhibitors for 48-72 hours. Include untreated and vehicle-treated controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Studies (Xenograft Mouse Model)

These studies evaluate the anti-tumor activity of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Pyrazolopyrimidine inhibitor formulated for in vivo administration (e.g., oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the pyrazolopyrimidine inhibitor or vehicle control to the mice daily (or as per the determined dosing schedule).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.[2]

This guide provides a foundational understanding of the SAR of pyrazolopyrimidine inhibitors. Further in-depth analysis of specific inhibitor-kinase interactions through co-crystallography and computational modeling will continue to drive the design of more potent and selective next-generation therapeutics.

References

In Vivo Bioactivity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo bioactivity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its analogs, targeting researchers, scientists, and drug development professionals. The document summarizes key experimental data, details methodologies for in vivo validation, and visualizes relevant biological pathways and workflows.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound analogs, across different cancer models.

Table 1: In Vivo Tumor Growth Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Key Findings
Compound 2j (4-bromo derivative) 32D-T315I (Chronic Myeloid Leukemia)MiceNot specified>50% reduction in tumor volumeEffective against Bcr-Abl T315I mutant.[1]
SKI-606 (Bosutinib) HT29, Colo205, HCT116, DLD1 (Colon Cancer)Nude Mice100-150 mg/kg, once or twice daily (oral)Significant reduction in tumor growthOrally active Src/Abl inhibitor.[2]
AZD0530 Src 3T3 XenograftRats6-10 mg/kg/day (oral)>90%Dose-related inhibition of tumor growth.
S7, S29, SI163 Medulloblastoma XenograftMouseNot specifiedSignificant tumor growth reductionInduce G2/M phase arrest and apoptosis.
CLM3 Papillary Dedifferentiated Thyroid CancerCD nu/nu Mice40 mg/kg/daySignificant inhibition of tumor growth and weightAlso exhibits anti-angiogenic activity.[3][4]
Compound 9 MCF-7 TUBB3 (Breast Cancer)Mouse XenograftNot specifiedSignificantly better than paclitaxelPotent microtubule targeting agent.

Table 2: Pharmacokinetic and Bioavailability Data

CompoundAnimal ModelAdministrationBioavailability (%)Key Findings
SKI-606 (Bosutinib) Nude MiceOral18%Peak plasma concentration of ~3 µM at the lowest efficacious dose.[2]
AZD0530 RatsOralNot specifiedMaximum tumor levels ~40-fold higher than in plasma.[5]
Compound 15f SCID MiceOral (50 and 100 mg/kg)GoodHigh exposure and reasonable half-life.
Prodrug 4a Not specifiedNot specifiedProfitable pharmacokinetic profileImproved aqueous solubility and efficacy compared to the parent drug.[6]

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the comparison tables.

Xenograft Tumor Model for Efficacy Studies

This protocol is a generalized procedure based on methodologies reported for testing pyrazolo[3,4-d]pyrimidine derivatives in vivo.[1][2][3]

Objective: To evaluate the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest (e.g., HT29, 32D-T315I, MDA-MB-231)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Test compound (e.g., this compound analog)

  • Vehicle control

  • Matrigel (optional)

  • Calipers

  • Sterile PBS

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Preparation: On the day of inoculation, harvest cells and resuspend in sterile PBS or culture medium at a desired concentration (e.g., 5 x 10^6 cells/100 µL). For some cell lines, mixing with Matrigel may enhance tumor take rate.

  • Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control according to the planned dosing regimen (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).

Pharmacokinetic Studies

This protocol outlines a general procedure for determining the pharmacokinetic profile of a test compound.[2][5]

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in vivo.

Materials:

  • Test compound

  • Rodent model (e.g., rats, mice)

  • Administration vehicle

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing: Administer a single dose of the test compound to the animals via the intended route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to separate plasma.

  • Tissue Distribution (Optional): At the final time point, euthanize the animals and collect various tissues to assess compound distribution.

  • Sample Analysis: Analyze the concentration of the test compound in plasma and tissue homogenates using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound and its analogs, as well as a typical in vivo experimental workflow.

Src Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR GrowthFactor->RTK Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Transcription Gene Transcription STAT3->Transcription Migration Migration FAK->Migration Ras_Raf_MEK_ERK->Transcription Survival Survival PI3K_Akt->Survival Proliferation Proliferation Transcription->Proliferation Pyrazolopyrimidine This compound (and analogs) Pyrazolopyrimidine->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Bcr-Abl Signaling Pathway Inhibition cluster_downstream Downstream Signaling Pathways cluster_output Leukemic Cell Response Bcr_Abl Bcr-Abl Fusion Protein (Constitutively Active Kinase) STAT5 STAT5 Bcr_Abl->STAT5 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Bcr_Abl->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Bcr_Abl->PI3K_Akt Proliferation Cell Proliferation STAT5->Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Inhibition of Apoptosis PI3K_Akt->Survival Pyrazolopyrimidine This compound (e.g., Compound 2j) Pyrazolopyrimidine->Bcr_Abl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway in chronic myeloid leukemia.

In Vivo Efficacy Study Workflow Start Start: Select Cancer Cell Line and Animal Model Cell_Culture 1. Cell Culture and Expansion Start->Cell_Culture Inoculation 2. Subcutaneous Inoculation of Tumor Cells Cell_Culture->Inoculation Tumor_Growth 3. Monitor Tumor Growth Inoculation->Tumor_Growth Randomization 4. Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization Treatment 5. Administer Test Compound and Vehicle Randomization->Treatment Measurement 6. Measure Tumor Volume Periodically Treatment->Measurement Measurement->Treatment Continue Treatment Endpoint 7. Study Endpoint Reached Measurement->Endpoint Tumor size limit or treatment duration Analysis 8. Euthanize, Excise Tumors, and Analyze Data Endpoint->Analysis End End: Efficacy Determined Analysis->End

Caption: A typical workflow for an in vivo tumor xenograft efficacy study.

References

Head-to-Head Comparison of Pyrazolopyrimidine Analogues as Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of Ibrutinib, Acalabrutinib, and Zanubrutinib, supported by experimental data and protocols.

This guide provides a comprehensive head-to-head comparison of three prominent pyrazolopyrimidine analogues that function as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The first-generation inhibitor, Ibrutinib, and the next-generation inhibitors, Acalabrutinib and Zanubrutinib, are evaluated based on their biochemical potency, kinase selectivity, and cellular activity. This objective comparison, supported by quantitative data and detailed experimental methodologies, aims to equip researchers, scientists, and drug development professionals with the necessary information to inform their research and development endeavors.

Introduction to Pyrazolopyrimidine Analogues as BTK Inhibitors

Pyrazolopyrimidine-based compounds have emerged as a significant class of kinase inhibitors, with several analogues demonstrating potent activity against BTK.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies, making it a key therapeutic target.

Ibrutinib, the first-in-class BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core and has revolutionized the treatment of several B-cell cancers. However, its off-target activities on other kinases, such as TEC and EGFR family kinases, have been associated with adverse effects.[2][3] This has spurred the development of next-generation BTK inhibitors, including Acalabrutinib and Zanubrutinib, which were designed for improved selectivity and potentially better safety profiles. While Zanubrutinib also contains a pyrazolopyrimidine-like core, Acalabrutinib is built around an imidazo[1,5-a]pyrazine scaffold.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and a panel of key off-target kinases. Lower IC50 values indicate higher potency. The data is compiled from various preclinical studies to provide a comparative overview of the inhibitors' potency and selectivity.

Target KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.5 - 1.5 3 - 5.1 <1 - 2.5
TEC78>10002
EGFR5.6>100011
SRC20446164
LYN161842
FYN192931
ITK101930
HER2 (ErbB2)9.4>100058
HER4 (ErbB4)3.1>100023

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. This table is intended for comparative purposes.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Signaling Ca_Flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib / Acalabrutinib / Zanubrutinib Ibrutinib->BTK

BTK Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Biochem_Start Recombinant BTK Enzyme ADP_Glo ADP-Glo™ Assay Biochem_Start->ADP_Glo TR_FRET TR-FRET Assay Biochem_Start->TR_FRET Inhibitor_Prep_B Prepare Inhibitor Dilutions Inhibitor_Prep_B->ADP_Glo Inhibitor_Prep_B->TR_FRET Biochem_End Determine IC50 ADP_Glo->Biochem_End TR_FRET->Biochem_End Cell_Culture Culture B-cell Lines (e.g., Ramos) Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Western_Blot BTK Autophosphorylation (Western Blot) Inhibitor_Treatment->Western_Blot Occupancy_Assay BTK Occupancy Assay Inhibitor_Treatment->Occupancy_Assay Cell_Viability Cell Proliferation Assay Inhibitor_Treatment->Cell_Viability Cellular_End Determine Cellular Potency & Target Engagement Western_Blot->Cellular_End Occupancy_Assay->Cellular_End Cell_Viability->Cellular_End

General Experimental Workflow for BTK Inhibitor Evaluation

Experimental Protocols

Biochemical BTK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO, and then dilute further in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor dilution or vehicle control (DMSO).

    • 2 µL of recombinant BTK enzyme in Kinase Buffer.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add 2 µL of a solution containing ATP and BTK substrate in Kinase Buffer to each well. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol describes a method to assess the functional cellular potency of BTK inhibitors by measuring the inhibition of BTK autophosphorylation at Tyr223 in a B-cell line.[6][7]

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO

  • Anti-human IgM antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-BTK (Tyr223) and rabbit anti-total BTK

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells in RPMI-1640 medium. Seed cells and treat with serial dilutions of the BTK inhibitors or DMSO vehicle for 1-2 hours.

  • Cell Stimulation: Stimulate the B-cell receptor pathway by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each treatment condition. Determine the concentration of inhibitor that results in 50% inhibition of BTK autophosphorylation.

Conclusion

The pyrazolopyrimidine scaffold has proven to be a versatile and effective core for the development of potent kinase inhibitors. The head-to-head comparison of Ibrutinib, Acalabrutinib, and Zanubrutinib highlights the evolution of BTK inhibitors towards greater selectivity. While all three compounds are highly potent inhibitors of BTK, the next-generation inhibitors, Acalabrutinib and Zanubrutinib, exhibit a more favorable off-target profile, which may translate to an improved clinical safety profile.[4] The experimental protocols provided herein offer standardized methods for the preclinical evaluation and comparison of these and other pyrazolopyrimidine-based kinase inhibitors. A thorough understanding of the subtle differences in their biochemical and cellular activities is crucial for the continued development of more effective and safer targeted therapies.

References

A Comparative Guide to the Efficacy of Pyrazolopyrimidine Compounds: In Vitro versus In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various pyrazolopyrimidine compounds. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways to offer a clear perspective on the translational potential of these promising therapeutic agents.

Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their structural similarity to purines, allowing them to act as competitive inhibitors of key enzymes, particularly protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making pyrazolopyrimidine derivatives attractive candidates for targeted therapies.[2][4] This guide delves into the preclinical evaluation of these compounds, contrasting their performance in controlled laboratory settings with their efficacy in living organisms.

In Vitro Efficacy: Potency and Cellular Effects

The initial assessment of pyrazolopyrimidine compounds involves a battery of in vitro assays to determine their intrinsic potency and mechanism of action at a cellular level. These assays are crucial for screening large numbers of compounds and selecting promising candidates for further development.

Common in vitro evaluation methods include cytotoxicity assays against various cancer cell lines, enzyme inhibition assays to determine the direct effect on molecular targets, and cell-based assays to understand the downstream cellular consequences.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the in vitro activity of several pyrazolopyrimidine compounds from recent studies.

Table 1: In Vitro Cytotoxicity of Pyrazolopyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / GI50Reference
Compound 14 HCT-116 (Colorectal Carcinoma)MTT6 ± 0.24 nM[1]
MCF-7 (Breast Cancer)MTT45 ± 1.6 nM[1]
HepG-2 (Hepatocellular Carcinoma)MTT48 ± 0.69 nM[1]
Compound 9 NCI-60 PanelNot Specified≤10 nM (most cell lines)[5]
Compound 6 HepG2 (Hepatocellular Carcinoma)Not Specified0.4 µM[6]
Compound 5e MCF-7 (Breast Cancer)Not Specified1.4 µM[6]
Compound 12b A549 (Lung Cancer)Not Specified40.54 µg/mL[7]
Caco-2 (Colon Cancer)Not SpecifiedNot Specified[7]
Compound 22 A549 (Lung Cancer)SRB4.80 µg/mL[8]
Compound 11 MCF-7 (Breast Cancer)SRB3.60 µg/mL[8]

Table 2: In Vitro Enzyme Inhibition by Pyrazolopyrimidine Derivatives

CompoundTarget EnzymeAssay TypeIC50Reference
Compound 14 CDK2/cyclin A2Kinase-Glo Plus0.057 ± 0.003 µM[1]
Compound 13 CDK2/cyclin A2Kinase-Glo Plus0.081 ± 0.004 µM[1]
Compound 15 CDK2/cyclin A2Kinase-Glo Plus0.119 ± 0.007 µM[1]
Compound 9 Tubulin PolymerizationNot Specified0.45 µM[5]
Compound 11 Tubulin PolymerizationNot Specified0.42 µM[5]
Compound 6 CDK2Not Specified0.19 µM[6]
Compound 1a Aurora Kinase A & CDK1Not SpecifiedSingle-digit nM[9]
Compound 11g CDK2Not Specified0.22 µM[10]
Compound 6s CDK2Not Specified0.45 µM[10]
BKI-1553 TgCDPK1Not Specified45 nM (EC50)[11]

In Vivo Efficacy: Performance in a Biological System

While in vitro studies are informative, in vivo testing is essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex living organism. These studies, typically conducted in animal models, provide a more realistic assessment of a drug candidate's potential for clinical success.

Quantitative Analysis of In Vivo Efficacy

The following table presents available in vivo data for pyrazolopyrimidine compounds, often investigated in xenograft models where human cancer cells are implanted into immunocompromised mice.

Table 3: In Vivo Antitumor Efficacy of Pyrazolopyrimidine Derivatives in Xenograft Models

CompoundCancer TypeAnimal ModelDosing RegimenOutcomeReference
Compound 9 MCF-7 TUBB3 (βIII-tubulin overexpressing)Mouse XenograftNot SpecifiedSignificantly better than paclitaxel at reducing tumor growth (P < 0.0001)[5]
WYE-125132 Human Tumor XenograftNude MouseNot SpecifiedProfound antitumor activity[12]
Compound 1a HCT116 Colon CancerMouse XenograftNot SpecifiedGood efficacy[9]
Indazolylpyrazolopyrimidine Lead Compound B-Raf Mutant XenograftNot SpecifiedNot SpecifiedExcellent in vivo antitumor efficacy[13]
Compound 11a HCT116 Colorectal CancerMouse Xenograft50 mg/kg, daily for 3 days (oral)In vivo SRC inhibition verified[14]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of reliable scientific research. Below are protocols for key experiments frequently cited in the evaluation of pyrazolopyrimidine compounds.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 48 hours in a humidified incubator at 37°C and 5% CO2.[15]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine compounds (e.g., ranging from 10 to 500 µM) and incubate for a specified period (e.g., 48 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition - Kinase-Glo® Plus Assay

The Kinase-Glo® Plus Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. This is used to quantify the inhibitory effect of a compound on a specific kinase.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., CDK2/cyclin A2), its substrate, and ATP.[1]

  • Compound Addition: Add the pyrazolopyrimidine compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • ATP Detection: Add the Kinase-Glo® Plus Reagent, which terminates the kinase reaction and initiates a luminescent signal. The amount of light generated is inversely correlated with the kinase activity.[1]

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

In Vivo Antitumor Efficacy - Xenograft Model

Xenograft models are instrumental in evaluating the antitumor activity of compounds in vivo.

Protocol:

  • Cell Implantation: Subcutaneously inject human tumor cells (e.g., HCT116) into immunocompromised mice.[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 3-4 mm in diameter).[14]

  • Compound Administration: Administer the pyrazolopyrimidine compound or a vehicle control to the mice via a specific route (e.g., oral gavage) and at a defined dosing schedule.[14]

  • Tumor Measurement: Monitor and measure tumor volume regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing the Mechanism of Action

To better understand how pyrazolopyrimidine compounds exert their effects, it is helpful to visualize the signaling pathways they target and the experimental workflows used to study them.

Signaling Pathway Inhibition by Pyrazolopyrimidine Kinase Inhibitors

Many pyrazolopyrimidine compounds function by inhibiting protein kinases that are crucial components of signaling pathways regulating cell growth, proliferation, and survival.[4][16] The diagram below illustrates a generalized kinase signaling pathway that is often targeted by these inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., SRC) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., mTOR, CDK2) Kinase1->Kinase2 Phosphorylates Transcription Transcription Factors Kinase2->Transcription Activates Pyrazolo Pyrazolopyrimidine Inhibitor Pyrazolo->Kinase2 Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes GF Growth Factor GF->Receptor Binds

Caption: Generalized kinase signaling pathway targeted by pyrazolopyrimidine inhibitors.

General Experimental Workflow for Efficacy Evaluation

The process of evaluating the efficacy of pyrazolopyrimidine compounds follows a structured workflow, moving from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow InVitro In Vitro Assays Cytotoxicity Cytotoxicity (e.g., MTT Assay) InVitro->Cytotoxicity Enzyme Enzyme Inhibition (e.g., Kinase-Glo) InVitro->Enzyme CellBased Cell-Based Assays (e.g., Cell Cycle Analysis) InVitro->CellBased InVivo In Vivo Studies Cytotoxicity->InVivo Enzyme->InVivo CellBased->InVivo Xenograft Xenograft Models InVivo->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Toxicity Toxicity Studies InVivo->Toxicity Lead Lead Compound Selection Xenograft->Lead PKPD->Lead Toxicity->Lead

Caption: Workflow for evaluating the efficacy of pyrazolopyrimidine compounds.

Conclusion

The presented data highlights the significant therapeutic potential of pyrazolopyrimidine compounds, with numerous derivatives demonstrating potent in vitro activity against a range of cancer cell lines and specific molecular targets. The successful translation of this in vitro efficacy into in vivo antitumor activity in animal models for several lead compounds underscores the promise of this chemical scaffold. However, the transition from bench to bedside is fraught with challenges, including optimizing pharmacokinetic properties, minimizing off-target effects, and managing potential toxicity.[16] Future research will undoubtedly focus on the development of more selective and potent pyrazolopyrimidine inhibitors with improved drug-like properties, paving the way for their clinical application in oncology and other diseases.

References

Comparative Docking Studies of Pyrazolopyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolopyrimidine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against a wide range of protein kinases.[1] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazolopyrimidine scaffold, which can mimic the adenine base of ATP, is adept at fitting into the ATP-binding pocket of kinases, making it an attractive starting point for the design of targeted inhibitors.[2][3]

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. This guide provides a comparative overview of docking studies performed on various pyrazolopyrimidine inhibitors, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and research workflows to aid researchers in drug development.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the docking scores and, where available, the corresponding biological activity (IC50 values) of various pyrazolopyrimidine derivatives against several protein kinase targets. Lower docking scores typically indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores and Biological Activity against Kinase Targets
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Biological Activity (IC50 in µM)Reference
5h PIM-1Not specified0.60[4]
6c PIM-1Not specified0.67[4]
5g PIM-1Not specified0.95[4]
5c PIM-1Not specified1.26[4]
6a PIM-1Not specified1.82[4]
5i EGFR (1M17)-0.3 (EGFR), 7.60 (VEGFR2)[5]
5a EGFR (1M17)-10.155.3[6][7]
5e EGFR (1M17)-9.860.0[6][7]
5g EGFR (1M17)-10.445.4[6][7]
5h EGFR (1M17)-10.534.6[6][7]
7a CDK2Not specified0.262[8]
9c CDK2Not specified0.281[8]
Roscovitine (Ref.) CDK2Not specified0.641[8]
Table 2: Comparative Docking Scores against Other Enzyme Targets
Compound IDTarget EnzymeDocking Score (S-score)Reference
7 FabH-[9]
7 Prostaglandin H2 synthase-[9]
MLC (Ref.) FabH-[9]
IMM (Ref.) Prostaglandin H2 synthase-[9]

Experimental Protocols

The methodologies cited in the reviewed studies provide a framework for conducting similar comparative analyses.

Molecular Docking Protocol

A generalized protocol for molecular docking of pyrazolopyrimidine inhibitors can be summarized as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges are assigned. The binding site is defined, often as a grid box centered on the position of the original co-crystallized ligand.[7]

  • Ligand Preparation: The 2D structures of the pyrazolopyrimidine derivatives are drawn and converted to 3D structures. The structures are then energetically minimized using a suitable force field (e.g., MMFF94x).[10]

  • Docking Simulation: Docking is performed using software such as AutoDock or Molecular Operating Environment (MOE).[7][10] The program samples a large number of possible conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest energy score. The binding mode, including hydrogen bonds and other key interactions with amino acid residues in the active site, is visualized and examined.[5] For example, studies have shown that the pyrimidine moiety can form crucial hydrogen bonds with residues like Lys868 in the VEGFR-2 active site.[5]

In Vitro Anticancer Activity Assay

The cytotoxic effects of the synthesized compounds are often evaluated using cell-based assays:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in an appropriate medium.[4][6]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazolopyrimidine compounds for a specified period (e.g., 24-72 hours).[7]

  • Viability Assessment: Cell viability is measured using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read with a microplate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

  • Mechanism of Action: Further studies, such as flow cytometry, can be conducted to determine if the compounds induce apoptosis or cause cell cycle arrest.[6][8]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help to visualize the complex relationships in signaling pathways and the logical flow of research.

G cluster_pathway Typical Kinase Signaling Pathway node_pathway node_pathway node_inhibitor node_inhibitor node_process node_process node_outcome node_outcome GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Apoptosis Apoptosis Receptor->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Receptor Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by pyrazolopyrimidine inhibitors.

G cluster_workflow Comparative Docking Study Workflow node_design node_design node_comp node_comp node_exp node_exp node_eval node_eval A Design & Synthesis of Pyrazolopyrimidine Derivatives C Molecular Docking Simulation A->C E In Vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) A->E B Target Protein Selection (e.g., Kinase) B->C D Binding Affinity Prediction (Docking Score) C->D G Structure-Activity Relationship (SAR) & Lead Optimization D->G F Experimental Activity (IC50) E->F F->G

Caption: A typical workflow for the design and evaluation of pyrazolopyrimidine inhibitors using computational and experimental methods.

References

Evaluating the Selectivity of Pyrazolopyrimidine Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with high efficacy and minimal side effects is a central focus of modern oncology research. Pyrazolopyrimidines, a class of heterocyclic compounds, have emerged as a promising scaffold in the design of targeted anticancer agents. Their structural similarity to purine bases allows them to effectively compete with ATP for the binding sites of various protein kinases, many of which are implicated in cancer cell proliferation and survival. A critical parameter in the preclinical evaluation of these compounds is the selectivity index (SI), which quantifies the differential cytotoxicity of a compound towards cancer cells over normal, healthy cells. A higher SI value indicates a greater therapeutic window and a potentially safer drug candidate.

This guide provides a comparative analysis of the selectivity index of various pyrazolopyrimidine derivatives, supported by experimental data from peer-reviewed studies. It also details the methodologies for key experiments and visualizes relevant signaling pathways and workflows to aid in the understanding of their mechanism of action and evaluation process.

Comparative Selectivity of Pyrazolopyrimidine Derivatives

The selectivity of pyrazolopyrimidine anticancer agents is a key determinant of their therapeutic potential. The following table summarizes the in vitro cytotoxicity and selectivity index of representative compounds from this class. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity. The selectivity index is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.[1][2] A higher SI value suggests greater selectivity for cancer cells.

CompoundCancer Cell LineCancer TypeIC50 (µM) - Cancer CellsNormal Cell LineIC50 (µM) - Normal CellsSelectivity Index (SI)Reference
Compound 7 MCF-7Breast Adenocarcinoma1.629WI-3823.6714.53Rageh et al., 2022
Compound 1a A549Lung Carcinoma2.24---Wei et al., 2017[3]
Compound 12b A549Lung Carcinoma8.21---Atta et al., 2022[4][5]
Compound 12a Jeko-1Mantle Cell Lymphoma0.18---Zhao et al., 2019[6]
Ibrutinib (BTK Inhibitor) RamosBurkitt's Lymphoma0.00614---Various Sources[7]

Note: A dash (-) indicates that the data was not provided in the cited study.

Experimental Protocols

The determination of IC50 values and the subsequent calculation of the selectivity index are reliant on robust and reproducible in vitro cytotoxicity assays. The following is a detailed protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyrazolopyrimidine compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyrimidine compound in complete medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound) and an untreated control (medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

Many pyrazolopyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell signaling. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.

Workflow for Evaluating Selectivity Index

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Data Analysis cluster_2 Evaluation start Select Cancer and Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Pyrazolopyrimidine Derivatives (Serial Dilutions) seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Cell Viability assay->measure ic50_cancer Calculate IC50 for Cancer Cell Line measure->ic50_cancer ic50_normal Calculate IC50 for Normal Cell Line measure->ic50_normal si_calc Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) ic50_cancer->si_calc ic50_normal->si_calc compare Compare SI Values of Different Compounds si_calc->compare select Select Lead Compounds with High SI for Further Studies compare->select

Caption: Workflow for determining the selectivity index of anticancer agents.

Targeted Signaling Pathways of Pyrazolopyrimidine Kinase Inhibitors

Pyrazolopyrimidines frequently target key kinases in oncogenic signaling pathways. For example, Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[6] Epidermal Growth Factor Receptor (EGFR) is another common target, whose overactivation can drive the proliferation of various solid tumors.[4][5][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB->Proliferation AP1->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->EGFR Pyrazolopyrimidine->BTK

Caption: Inhibition of BTK and EGFR signaling pathways by pyrazolopyrimidines.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazard profile. The compound is a solid that requires careful handling to avoid dust formation and contact.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill and Exposure Procedures

In case of a spill:

  • Evacuate the immediate area and remove all sources of ignition.[1]

  • Wearing appropriate PPE, collect the spilled material. Avoid generating dust.[1]

  • Place the collected material into a suitable, sealed container for disposal.

In case of exposure:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. [cite: Tox Town]

Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2] Do not discharge this chemical into drains or the environment.[1]

Waste Segregation and Collection:

This compound is a halogenated organic compound and should be segregated as such.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic")

    • The date of accumulation.

  • Collection:

    • Carefully transfer any waste solid of the compound into the designated container.

    • Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.

    • For solutions containing the compound, use a separate, compatible container labeled "Halogenated Organic Liquid Waste" and list all components.

Storage of Chemical Waste:

  • Store the hazardous waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store incompatible waste streams separately to prevent accidental mixing and reactions.

Key Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1251033-27-8[1]
Molecular Formula C5H3BrN4[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment Chemical impermeable gloves, safety glasses, lab coat, respirator (if needed).[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.N/A

Experimental Protocol: Standard Operating Procedure for Waste Collection and Preparation for Disposal

This protocol outlines the step-by-step process for managing this compound waste in a laboratory setting.

1.0 Purpose To define the procedure for the safe collection, segregation, and storage of waste generated from the use of this compound, in preparation for its disposal by a licensed hazardous waste contractor.

2.0 Scope This SOP applies to all laboratory personnel who handle this compound.

3.0 Materials

  • Designated "Halogenated Organic Solid Waste" container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Spill kit for chemical spills

4.0 Procedure

  • Preparation: Before starting any experiment, ensure a properly labeled "Halogenated Organic Solid Waste" container is available in the designated Satellite Accumulation Area.

  • Waste Generation:

    • During weighing and transfer, place any disposable materials that come into contact with this compound (e.g., weighing boats, contaminated gloves) directly into the waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Do not overfill the container. Fill to a maximum of 80% capacity to allow for expansion and prevent spills.

  • Full Container:

    • Once the waste container is full, ensure the lid is tightly sealed.

    • Complete the hazardous waste label with the final accumulation date.

    • Arrange for the pickup of the full container by the institution's environmental health and safety (EHS) department or the licensed waste disposal contractor.

5.0 Documentation Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Start Experiment with This compound gen_solid Generate Solid Waste (residue, contaminated items) start->gen_solid gen_liquid Generate Liquid Waste (solutions) start->gen_liquid collect_solid Collect in 'Halogenated Organic Solid Waste' Container gen_solid->collect_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' Container gen_liquid->collect_liquid label_container Properly Label Container collect_solid->label_container collect_liquid->label_container store_saa Store in Designated Satellite Accumulation Area label_container->store_saa request_pickup Request Pickup by EHS or Licensed Contractor store_saa->request_pickup disposal Professional Disposal (Incineration) request_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety, handling, and disposal protocols for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound utilized in pharmaceutical research and development. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure personal safety and minimize environmental impact. This compound should be handled with caution, treating it as a potentially hazardous substance.

Key Safety and Physical Data

A thorough understanding of the physicochemical properties of a compound is the foundation of safe laboratory practice. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₃BrN₄ChemicalBook[1]
Molecular Weight 199.01 g/mol ChemicalBook[1]
Appearance SolidSigma-Aldrich
Boiling Point 373.1 ± 22.0 °C at 760 mmHgSigma-Aldrich
Melting Point Data not readily available
Vapor Pressure Data not readily available
Acute Toxicity (Oral) Category 4Sigma-Aldrich[2]
LD50/LC50 Data not readily available

Note: The absence of specific data for melting point, vapor pressure, and LD50/LC50 values necessitates a cautious approach, assuming a high level of hazard.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.[1]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves prior to use.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat must be worn. For operations with a higher risk of dust generation, a disposable gown is recommended.

  • Respiratory Protection: All handling of the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation.[1] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Protocols: Step-by-Step Handling and Disposal

The following protocols provide a systematic approach to the handling and disposal of this compound, designed to minimize risk at every stage.

Operational Plan: Handling and Weighing
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal bags readily available within the fume hood.

    • Verify that the fume hood is functioning correctly.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood to contain any airborne particles.

    • Use a tared, sealed container to transport the compound to and from the balance to minimize the risk of contamination outside the hood.

    • Handle the solid with care to avoid generating dust. Use a spatula to gently transfer the powder.

    • Clean any spills within the fume hood immediately using a wet wipe or a vacuum with a HEPA filter. Do not use a dry brush.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Cap the container securely before agitating or sonicating.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used with an appropriate solvent.

    • Dispose of all contaminated disposable materials in a designated, sealed waste bag for halogenated organic compounds.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection).

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

As a brominated heterocyclic compound, this compound and its associated waste must be treated as hazardous halogenated organic waste.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed, and puncture-resistant container designated for "Halogenated Organic Solid Waste."

    • Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.

  • Container Labeling:

    • All waste containers must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound or its waste down the drain or in regular trash.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate Fume Hood Area Gather Assemble Equipment & Waste Bags Prep->Gather Verify Verify Fume Hood Function Gather->Verify Weigh Weigh Compound in Fume Hood Verify->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon Dispose_PPE Dispose of Contaminated PPE Decon->Dispose_PPE Remove_PPE Remove Remaining PPE Dispose_PPE->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Figure 1. Step-by-step workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal Segregate Segregate Halogenated Waste (Solid & Liquid) Label Label Containers Clearly Segregate->Label Store Store in Designated Area with Secondary Containment Label->Store Contact_EHS Contact EHS or Licensed Contractor Store->Contact_EHS

Figure 2. Procedural flow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.